m-PEG3-Boc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5/c1-12(2,3)17-11(13)5-6-15-9-10-16-8-7-14-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTECCIYKQSINBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to m-PEG3-Boc: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Boc, a methoxy-terminated polyethylene glycol derivative with a Boc-protected amine group, is a crucial bifunctional linker in modern drug discovery and development. Its hydrophilic PEG spacer and protected amine functionality make it an invaluable tool in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and use, and a discussion of its application in targeted protein degradation, exemplified by its relevance in the synthesis of molecules like ARV-110, a potent androgen receptor degrader.
Physical and Chemical Properties
This compound is a viscous liquid at room temperature, characterized by its PEGylated structure which imparts hydrophilicity. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable amine functionality, essential for sequential conjugation reactions.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source/Notes |
| Chemical Name | tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethyl)carbamate | IUPAC |
| Molecular Formula | C12H25NO5 | [1] |
| Molecular Weight | 263.33 g/mol | [1] |
| CAS Number | 139115-92-7 | [2] |
| Appearance | Colorless to pale yellow viscous liquid | [3] |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C for long-term storage | |
| Density (Predicted) | ~1.04 g/cm³ | Based on similar PEGylated compounds. |
| Boiling Point | Not determined | --- |
| Melting Point | Not applicable (liquid at room temperature) | --- |
| Solubility | Soluble in DMSO, DCM, DMF, and water. | Quantitative data is limited, but the PEG chain enhances aqueous solubility. |
Applications in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.
A notable example of a PROTAC utilizing a PEG-based linker is ARV-110, which targets the androgen receptor (AR) for degradation and is in clinical development for the treatment of prostate cancer. The PEG linker in such molecules enhances solubility and can improve pharmacokinetic properties.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, such as one targeting the Androgen Receptor (AR).
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Boc Deprotection of this compound
The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine, which is then available for conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
For applications requiring the free amine (and not the TFA salt), perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected m-PEG3-amine.
Synthesis of a PROTAC using a PEG Linker (General Workflow)
This protocol outlines a general workflow for the synthesis of a PROTAC molecule using a PEG linker with a protected amine.
References
The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique properties that profoundly influence the efficacy and developability of PROTACs. This technical guide delves into the multifaceted functions of PEG linkers in PROTAC design, offering quantitative insights, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Core Functions of the PEG Linker: More Than Just a Spacer
The linker component of a PROTAC is far from a passive connector; it plays a critical role in dictating the overall performance of the molecule.[1][2] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility, making them a popular choice in PROTAC design.[1][3] Their primary functions can be categorized as follows:
-
Optimizing Ternary Complex Formation: The foremost function of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] The length and flexibility of the PEG linker are critical in achieving the correct spatial orientation and proximity between the two proteins, which is essential for efficient ubiquitination of the target protein. A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long linker might lead to a non-productive complex where ubiquitination is inefficient.
-
Enhancing Solubility and Physicochemical Properties: PROTACs are often large molecules with high molecular weights, which can lead to poor aqueous solubility and challenges in formulation and administration. The inherent hydrophilicity of PEG linkers significantly improves the water solubility of PROTACs, enhancing their compatibility with physiological environments and improving their drug-like properties.
-
Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating cell entry. However, excessive PEGylation can also negatively impact permeability, highlighting the need for careful optimization.
-
Influencing Pharmacokinetics: The linker's composition and stability can impact the metabolic stability and overall pharmacokinetic profile of the PROTAC. While PEG linkers are generally considered biocompatible, their susceptibility to metabolism needs to be considered during the design phase.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that the length of the PEG linker has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is not universal and is highly dependent on the specific POI and E3 ligase pair.
Below are tables summarizing quantitative data from studies on PROTACs targeting various proteins with different PEG linker lengths.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 9 | >1000 | <20 |
| PROTAC 2 | 12 | ~500 | ~60 |
| PROTAC 3 | 16 | ~25 | >90 |
| PROTAC 4 | 19 | ~100 | ~80 |
| PROTAC 5 | 21 | ~250 | ~70 |
Data adapted from studies on ERα-targeting PROTACs. The data clearly indicates that a 16-atom linker provides the optimal length for efficient ERα degradation.
Table 2: Influence of PEG Linker Length on TBK1 Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | <12 | No degradation | 0 |
| PROTAC B | 12-29 | Submicromolar | >90 |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Data from a study on TBK1-targeting PROTACs. This table demonstrates that a minimum linker length is required to induce degradation, with a 21-atom linker showing the highest potency.
Table 3: Effect of PEG Linker Length on BTK Degradation
| PROTAC Compound | Number of PEG Units | DC50 (nM) | Dmax (%) |
| RC-1 | 6 | Potent | High |
| NC-1 | Variable | 2.2 | 97 |
| IR-1 | Variable | Potent | High |
| IR-2 | Variable | Potent | High |
Data from a study on BTK-targeting PROTACs. The noncovalent PROTAC NC-1, with an optimized linker, demonstrated the highest degradation potency.
Key Experimental Protocols
The development and characterization of effective PROTACs rely on a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with a range of PROTAC concentrations (typically from low nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the corresponding loading control band intensity.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.
1. Parallel Artificial Membrane Permeability Assay (PAMPA):
- This high-throughput, cell-free assay measures passive diffusion across an artificial lipid membrane.
- A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid mixture that mimics the cell membrane.
- After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured (e.g., by LC-MS/MS).
- The apparent permeability coefficient (Papp) is calculated to estimate the passive permeability of the PROTAC.
2. Caco-2 Permeability Assay:
- This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium resembling the human intestine.
- Caco-2 cells are seeded on a porous membrane in a transwell plate and allowed to form a monolayer.
- The PROTAC is added to the apical (top) side, and its transport to the basolateral (bottom) side is measured over time. The reverse transport (basolateral to apical) can also be assessed to determine the efflux ratio.
- The Papp value is calculated, providing a more physiologically relevant measure of permeability that includes both passive diffusion and active transport mechanisms.
Ternary Complex Formation Assays
Directly measuring the formation of the POI-PROTAC-E3 ligase ternary complex provides valuable insights into the mechanism of action.
1. Surface Plasmon Resonance (SPR):
- This label-free technique monitors the binding of molecules in real-time.
- One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip.
- A solution containing the PROTAC and the other protein (the POI) is flowed over the chip.
- The change in the refractive index at the sensor surface, caused by the formation of the ternary complex, is measured.
- This allows for the determination of binding affinities (KD), association rates (ka), and dissociation rates (kd) of the ternary complex.
2. Isothermal Titration Calorimetry (ITC):
- ITC directly measures the heat changes that occur upon molecular interactions.
- A solution of the PROTAC is titrated into a solution containing one of the proteins (e.g., the POI). The heat of this binary interaction is measured.
- Subsequently, a solution of the PROTAC is titrated into a solution containing both the POI and the E3 ligase. The heat change associated with ternary complex formation is measured.
- By comparing the binding isotherms, the affinity and thermodynamics of ternary complex formation can be determined.
Visualizing Key Processes in PROTAC Action
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The PEG linker is a critical determinant of a PROTAC's success, influencing everything from ternary complex formation and degradation efficacy to solubility and cell permeability. A rational and systematic approach to linker design, involving the synthesis and evaluation of a range of PEG linker lengths, is paramount for the development of potent and selective protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of PROTAC design and unlock the full therapeutic potential of this transformative technology.
References
An In-depth Technical Guide to m-PEG3-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of m-PEG3-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][] This document details the physicochemical properties of this compound, experimental protocols for its use in PROTAC synthesis, and the fundamental signaling pathways it helps to modulate.
Core Properties of this compound
This compound, with a molecular formula of C12H24O5 and a molecular weight of 248.32, is a polyethylene glycol (PEG)-based linker.[3] The methoxy (m) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other provide the necessary functionalities for its role in PROTAC synthesis. The PEG component enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule. The Boc protecting group allows for controlled, stepwise synthesis of the PROTAC.
| Property | Value | Reference |
| Molecular Formula | C12H24O5 | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| Class | PEG- and Alkyl/ether-based PROTAC linker | |
| Primary Function | Connects a target protein ligand to an E3 ubiquitin ligase ligand in a PROTAC |
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome. The this compound linker is a critical component that bridges the POI-binding ligand and the E3 ligase-binding ligand, enabling this process.
Experimental Protocols for PROTAC Synthesis Using this compound
The synthesis of a PROTAC using an this compound linker typically involves a modular approach with key steps such as amide bond formation and Boc deprotection. The following are generalized protocols that may require optimization for specific substrates.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to this compound
This protocol describes the coupling of a ligand (either for the target protein or the E3 ligase) containing a carboxylic acid to the amine end of the m-PEG3 linker after deprotection of the Boc group.
Materials:
-
Ligand-COOH (1.0 eq)
-
m-PEG3-NH2 (deprotected from this compound) (1.1 eq)
-
HATU (1,1'-[Azobis(methylidene)]bis[1H-benzotriazole]-3-oxide) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the Ligand-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected m-PEG3-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, the product can be purified using standard chromatographic techniques.
Protocol 2: Boc Deprotection of this compound or its Conjugates
This step is necessary to reveal the terminal amine for subsequent coupling reactions.
Materials:
-
This compound or Boc-protected conjugate
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Conclusion
This compound is a versatile and essential building block in the rapidly advancing field of targeted protein degradation. Its defined length, solubility-enhancing properties, and synthetic tractability make it a valuable tool for researchers and drug developers aiming to create novel PROTAC-based therapeutics. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for the rational design and synthesis of effective protein degraders.
References
An In-depth Technical Guide to CAS No. 1778219-81-0: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1778219-81-0, also known as m-PEG3-Boc or tert-butyl 3-(2-(2-methoxyethoxy)ethoxy)propanoate. This molecule serves as a fundamental building block in the rapidly evolving field of targeted protein degradation, specifically as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical and physical properties, its pivotal role and mechanism of action within the PROTAC platform, and detailed experimental protocols for its application in the synthesis of these novel therapeutic agents.
Introduction to CAS No. 1778219-81-0 (this compound)
The compound with CAS number 1778219-81-0 is a monodisperse polyethylene glycol (PEG) derivative. It is characterized by a methoxy-terminated tri(ethylene glycol) chain, which imparts hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid functional group.[1] This unique structure makes it an ideal linker for the modular synthesis of PROTACs, a class of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3]
The PEG component of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule, which are critical factors for its biological activity.[4] The Boc-protected carboxyl group allows for a controlled, stepwise synthesis, enabling the sequential attachment of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[5]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. While some specific physical constants such as melting and boiling points are not extensively reported in the literature, the available data provides essential information for its handling and use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 1778219-81-0 | |
| Synonyms | This compound, m-PEG3-t-butyl ester, tert-butyl 3-(2-(2-methoxyethoxy)ethoxy)propanoate | |
| Molecular Formula | C12H24O5 | |
| Molecular Weight | 248.32 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage. |
Role and Mechanism of Action in Targeted Protein Degradation
This compound functions as a linker within a PROTAC molecule. PROTACs are designed to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
The overall mechanism of action for a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands connected by the m-PEG3 linker, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase catalyzes the attachment of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, initiating another cycle of degradation.
The m-PEG3 linker plays a crucial role in this process by providing the optimal length and flexibility to allow for the efficient formation of a stable and productive ternary complex.
Below is a diagram illustrating the PROTAC mechanism of action.
References
m-PEG3-Boc for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD aims to remove the protein entirely. The most prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules consisting of two ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. The length and composition of the linker must be empirically optimized to achieve the desired degradation profile. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility. This guide focuses on the use of m-PEG3-Boc, a specific PEG-based linker, in the discovery of novel protein degraders.
The Role of this compound in PROTAC Design
This compound is a PROTAC linker featuring a three-unit polyethylene glycol chain with a terminal methoxy group and a Boc-protected amine. This structure offers several advantages in PROTAC synthesis and function:
-
Enhanced Solubility and Permeability : The PEG chain imparts hydrophilicity, which can improve the aqueous solubility and cell permeability of the resulting PROTAC molecule.
-
Optimal Length and Flexibility : The three PEG units provide a specific length and flexibility that can be optimal for the formation of a stable ternary complex between certain POIs and E3 ligases.
-
Synthetic Versatility : The Boc-protected amine allows for a modular and controlled synthesis strategy. The Boc group can be deprotected to reveal a reactive amine, which can then be coupled to a ligand for either the POI or the E3 ligase.
Quantitative Data on PEG-ylated PROTACs
While specific degradation data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table summarizes representative quantitative data for PROTACs with closely related PEG linkers. This data illustrates the typical range of efficacy observed and highlights the importance of linker length. The key parameters are:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
| PROTAC (Linker) | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC A (this compound) | Target X | Pomalidomide (CRBN) | HeLa | 50-150 | >85 |
| Hypothetical PROTAC B (this compound) | Target Y | VH032 (VHL) | MCF7 | 25-100 | >90 |
| PROTAC with PEG4 linker | BRD4 | Pomalidomide | MV4-11 | 8 | >95 |
| PROTAC with PEG2 linker | ERRα | Pomalidomide | LNCaP | 30 | ~80 |
| PROTAC with PEG5 linker | RIPK2 | Pomalidomide | THP-1 | 1.6 | >95 |
Note: Data for Hypothetical PROTACs A and B are estimated based on typical values for PEG-ylated PROTACs and are for illustrative purposes only.
Experimental Protocols
I. Synthesis of a PROTAC using this compound Linker
This protocol describes a general method for synthesizing a PROTAC where a POI ligand is coupled to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Coupling of POI Ligand to this compound
-
Dissolve the POI ligand with a suitable reactive group (e.g., a carboxylic acid) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-PEG3-Boc conjugate.
Step 2: Boc Deprotection
-
Dissolve the POI-PEG3-Boc conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine (POI-PEG3-NH2) is often used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a carboxylic acid group (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add the POI-PEG3-NH2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
II. Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting :
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
III. Cell Viability Assay (MTT Assay)
This assay determines the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding : Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing an this compound linker.
Methodological & Application
Application Notes and Protocols for m-PEG3-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG3-Boc in the development of Antibody-Drug Conjugates (ADCs). The inclusion of a short, discrete polyethylene glycol (PEG) spacer, such as the PEG3 moiety in this compound, is a critical strategy to enhance the physicochemical and pharmacokinetic properties of ADCs.
Introduction to this compound in ADCs
The this compound linker is a heterobifunctional molecule designed for the precise and controlled conjugation of a cytotoxic payload to a monoclonal antibody. Its structure comprises three key components:
-
m-PEG3 (Methoxy-triethylene glycol): A short, hydrophilic PEG chain that enhances the solubility of the ADC, particularly when conjugated with hydrophobic payloads.[1][2][3] This can mitigate aggregation and improve the overall pharmacokinetic profile of the conjugate.[1][4] The PEG spacer also provides spatial separation between the antibody and the payload.
-
Boc (tert-Butyloxycarbonyl) protected functional group: This protecting group allows for the selective conjugation of a cytotoxic payload to the linker prior to its attachment to the antibody. The Boc group is stable under various conditions and can be readily removed under mild acidic conditions to reveal a reactive amine. This amine is then typically acylated with the payload.
-
A terminal functional group for antibody conjugation: After deprotection of the Boc group and conjugation of the payload, the methoxy end of the PEG linker is typically modified to include a reactive handle for antibody conjugation, such as a carboxylic acid that can be activated to react with lysine residues on the antibody surface.
The use of discrete PEG linkers like this compound leads to more homogeneous ADCs with improved batch-to-batch reproducibility.
Key Advantages of PEGylation in ADCs
The incorporation of PEG linkers in ADC design offers several advantages that can lead to an improved therapeutic window:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG linker helps to solubilize the payload, improving the stability and formulation properties of the ADC.
-
Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody, reducing the risk of an immune response.
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody (higher DAR) without compromising the ADC's properties.
Data Presentation: Impact of PEG Linkers on ADC Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC parameters. While data specific to this compound is limited in publicly available literature, these tables provide representative data for the trends observed with short PEG linkers.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 |
This data demonstrates that increasing PEG length generally decreases ADC clearance, with a plateau effect observed around PEG8.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | Target Cell Line | IC50 (nM) | Reference |
| ZHER2-SMCC-MMAE (No PEG) | NCI-N87 | 0.08 | |
| ZHER2-PEG4K-MMAE | NCI-N87 | 0.36 | |
| ZHER2-PEG10K-MMAE | NCI-N87 | 1.8 | |
| αCD30-MMAE (No PEG) | Karpas-299 | ~0.01-0.03 | |
| αCD30-PEG4-MMAE | Karpas-299 | ~0.01-0.03 | |
| αCD30-PEG8-MMAE | Karpas-299 | ~0.01-0.03 | |
| αCD30-PEG12-MMAE | Karpas-299 | ~0.01-0.03 |
The effect of PEG on in vitro cytotoxicity can be context-dependent. In some cases, particularly with very long PEG chains, a reduction in potency is observed. However, for shorter PEG lengths, the impact on in vitro potency can be minimal.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Xenograft Models)
| ADC | Tumor Model | Dose | Tumor Growth Inhibition | Reference |
| αCD30-MMAE (No PEG) | Karpas-299 | 1 mg/kg | Moderate | |
| αCD30-PEG8-MMAE | Karpas-299 | 1 mg/kg | Strong | |
| αCD30-PEG12-MMAE | Karpas-299 | 1 mg/kg | Strong | |
| ZHER2-SMCC-MMAE (No PEG) | NCI-N87 | 5 mg/kg | Moderate | |
| ZHER2-PEG10K-MMAE | NCI-N87 | 5 mg/kg | Strong |
Improved pharmacokinetics due to PEGylation often translates to enhanced in vivo efficacy, with ADCs containing PEG linkers showing superior tumor growth inhibition compared to their non-PEGylated counterparts.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using an this compound linker.
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the deprotection of the this compound linker and its conjugation to a cytotoxic payload containing a carboxylic acid group (e.g., MMAE).
Materials:
-
This compound-NH2
-
Cytotoxic payload with a carboxylic acid group (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system
-
LC-MS system
Procedure:
-
Boc Deprotection: a. Dissolve this compound-NH2 in anhydrous DCM. b. Add an equal volume of TFA and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. d. Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected amino-PEG3 linker.
-
Activation of the Cytotoxic Payload: a. Dissolve the payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the payload. d. Monitor the formation of the active ester by LC-MS.
-
Conjugation of Activated Payload to Deprotected Linker: a. To the solution containing the payload-NHS ester, add a solution of the deprotected amino-PEG3 linker (1 equivalent) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to act as a base. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS.
-
Purification of the Payload-Linker Conjugate: a. Upon completion, purify the payload-linker conjugate by preparative reverse-phase HPLC. b. Collect and lyophilize the fractions containing the desired product. c. Confirm the identity and purity of the product by LC-MS.
Protocol 2: Conjugation of Payload-Linker to Antibody
This protocol outlines the conjugation of the purified payload-linker (with a terminal carboxylic acid on the PEG chain) to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Payload-m-PEG3-COOH
-
EDC
-
NHS
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: a. Buffer exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL.
-
Activation of Payload-Linker: a. Dissolve the Payload-m-PEG3-COOH (5-10 fold molar excess over the antibody) in an organic solvent (e.g., DMSO) and then dilute with conjugation buffer. b. Add EDC and NHS (1.5 equivalents relative to the payload-linker) to the payload-linker solution to pre-activate the carboxylic acid. c. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: a. Add the pre-activated payload-linker solution to the antibody solution. b. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Quenching the Reaction: a. To stop the conjugation reaction, add the quenching solution. b. Incubate for an additional 30 minutes at room temperature.
Protocol 3: ADC Purification and Characterization
This protocol describes the purification of the ADC and its characterization to determine purity, drug-to-antibody ratio (DAR), and aggregation.
Materials:
-
Crude ADC solution
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
Procedure:
-
ADC Purification by SEC: a. Equilibrate the SEC column with a suitable formulation buffer. b. Load the crude ADC solution onto the column. c. Elute the ADC and collect the fractions corresponding to the monomeric ADC peak.
-
ADC Characterization: a. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC: i. Analyze the purified ADC using an analytical HIC column. ii. The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). iii. Calculate the average DAR by integrating the peak areas of each species. b. Purity and Aggregation Analysis by SEC-HPLC: i. Analyze the purified ADC on an SEC column to determine the percentage of monomer, aggregate, and fragment. c. Intact Mass Analysis by Mass Spectrometry: i. Determine the mass of the intact ADC to confirm the conjugation and the distribution of drug loading.
Visualizations
Diagram 1: ADC Synthesis Workflow
Caption: Overall workflow for ADC synthesis using this compound.
Diagram 2: Mechanism of Action of a Generic ADC
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The this compound linker is a valuable tool for the development of next-generation ADCs. The inclusion of a short PEG spacer can significantly improve the physicochemical properties and pharmacokinetic profile of an ADC, leading to a potentially wider therapeutic window. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug development. Careful optimization of the conjugation and purification steps is crucial for obtaining a homogeneous and potent ADC.
References
Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of m-PEG3-Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis and bioconjugation due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from m-PEG3-Boc (tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethyl)carbamate) to yield the free amine, m-PEG3-amine (2-(2-(2-methoxyethoxy)ethoxy)ethanamine). The resulting amine can be used for subsequent conjugation to molecules such as proteins, peptides, or small molecule drugs.[1] The most common method for Boc deprotection involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][3]
Mechanism of Boc Deprotection: The deprotection of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as TFA. This is followed by the loss of a stable tert-butyl cation, which can be quenched by a trapping agent or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. Under acidic conditions, the final product is typically obtained as its corresponding acid salt (e.g., TFA salt).
Experimental Protocols
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine (saturated NaCl solution) (for optional basic work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (for optional basic work-up)
Step-by-Step Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Monitor the reaction for 1-2 hours.
-
Monitoring the Reaction: The progress of the deprotection can be monitored by the following methods:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica gel TLC plate alongside the starting material. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to accurately monitor the disappearance of the starting material and the appearance of the deprotected product.
-
¹H NMR Spectroscopy: The disappearance of the singlet at approximately 1.4 ppm, corresponding to the tert-butyl protons of the Boc group, indicates the progress of the reaction.
-
-
Work-up (to obtain the TFA salt):
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the TFA salt of m-PEG3-amine, which can often be used directly in subsequent steps.
-
-
Optional Basic Work-up (to obtain the free amine):
-
Dissolve the residue from step 6 in DCM.
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Be cautious as CO₂ will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free m-PEG3-amine.
-
Data Presentation
The following table summarizes the general reaction conditions for the Boc deprotection of amines using TFA. While specific yields for this compound are not extensively published, this reaction is generally high-yielding.
| Parameter | Value | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | |
| Solvent | Dichloromethane (DCM) | |
| TFA Concentration | 20-50% (v/v) in DCM | |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 0.5 - 2 hours |
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of this compound.
References
Application Notes and Protocols for m-PEG3-Boc Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's solubility, extend its circulation half-life, reduce renal clearance, and mask epitopes to decrease immunogenicity.[1][2][3] This document provides a detailed experimental setup for the modification of peptides with m-PEG3-Boc, a short, monodisperse PEG linker with a methoxy-terminated PEG chain and a Boc-protected amine.
The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a controlled, sequential conjugation strategy.[4] The Boc group is stable under various conditions but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine.[5] This primary amine can then be conjugated to a peptide's C-terminal carboxylic acid or the side chains of acidic amino acids (aspartic acid, glutamic acid) using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Core Principles of the Reaction
The modification of a peptide with this compound involves a two-stage process:
-
Boc Deprotection: The Boc protecting group on this compound is removed using a strong acid like TFA to yield m-PEG3-amine.
-
Peptide Conjugation: The deprotected m-PEG3-amine is then conjugated to the carboxyl groups of the peptide. This is typically achieved by activating the peptide's carboxyl groups with EDC and NHS to form a more stable amine-reactive NHS ester. The primary amine of the m-PEG3-amine then reacts with the NHS ester to form a stable amide bond.
Data Presentation
Table 1: General Reaction Conditions for Boc Deprotection
| Parameter | Value | Reference |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | |
| TFA Concentration | 25-50% in DCM | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Equivalents of TFA | 5 - 10 equivalents (or used as a solvent mixture) |
Table 2: Representative Data for Peptide Conjugation with PEG-Amine
| Parameter | Value | Notes |
| Reactants | ||
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility. |
| Molar Ratio (Peptide:EDC:NHS) | 1:2:5 | A starting point for optimization. |
| Molar Ratio (Peptide:m-PEG3-amine) | 1:20 | Molar excess ensures complete reaction. |
| Reaction Conditions | ||
| Activation pH / Time | pH 5.5 / 30 min | Using 0.1 M MES buffer. |
| Conjugation pH / Time | pH 7.2 / 4 hours | Using 1X PBS buffer at room temperature. |
| Results | ||
| Expected Mass Shift | +147.2 Da (for m-PEG3) | Confirmed by Mass Spectrometry. |
| Post-Purification Yield | 40-70% | Highly dependent on peptide sequence and reaction scale. |
| Post-Purification Purity | >95% | Determined by analytical RP-HPLC. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group from this compound to generate the free amine (m-PEG3-amine) for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional free amine isolation)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stir bar and stir plate
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution to create a 50% TFA/DCM mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The deprotected amine product will be more polar and have a lower Rf value on TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting residue is the m-PEG3-amine as its TFA salt, which can often be used directly in the next step.
-
(Optional - Free Amine Isolation): a. Redissolve the crude TFA salt in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will be evolved. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free m-PEG3-amine.
Protocol 2: Conjugation of m-PEG3-amine to a Peptide
Objective: To covalently attach m-PEG3-amine to the C-terminus or acidic side chains of a peptide.
Materials:
-
Peptide with at least one carboxyl group
-
m-PEG3-amine (from Protocol 1)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: 1X PBS, pH 7.2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)
-
0.1% TFA in Water (Mobile Phase A for HPLC)
-
0.1% Acetonitrile with 0.1% TFA (Mobile Phase B for HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.
-
Carboxyl Group Activation: Add EDC and NHS to the dissolved peptide solution. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5. Incubate for 30 minutes at room temperature with gentle stirring.
-
Conjugation: Immediately add a 10- to 50-fold molar excess of the m-PEG3-amine to the activated peptide solution. Adjust the pH to 7.2 with the Conjugation Buffer if necessary.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching solution to stop the reaction of any unreacted NHS esters.
Protocol 3: Purification and Characterization
Objective: To purify the PEGylated peptide and confirm its identity and purity.
A. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Sample Preparation: Acidify the quenched reaction mixture with TFA to a pH of 2-3.
-
Chromatography:
-
Column: C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Procedure: Inject the acidified sample onto the column. Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic PEGylated peptide will typically elute later than the unreacted peptide.
-
-
Fraction Collection: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure conjugate.
-
Final Step: Pool the pure fractions and lyophilize to obtain the final product as a powder.
B. Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purity Assessment: Use an analytical C18 column with a suitable gradient to assess the purity of the final product. A successful conjugation will show a new peak with a different retention time from the starting peptide.
-
Mass Confirmation: The definitive method to confirm successful conjugation. An increase in the molecular weight corresponding to the mass of the m-PEG3 moiety should be observed.
Mandatory Visualization
Caption: Experimental workflow for this compound peptide modification.
Caption: Impact of m-PEG3 modification on peptide interactions.
References
Application Notes and Protocols for m-PEG3-Boc Linker Attachment to a Target Protein Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of proteins. This modification can enhance protein stability, increase serum half-life, and reduce immunogenicity. The m-PEG3-Boc linker is a short, discrete PEG linker featuring a methoxy-terminated triethylene glycol spacer and a Boc-protected amine. This linker allows for a two-step conjugation process: deprotection of the Boc group to reveal a primary amine, followed by covalent attachment to a target protein binder. The short PEG3 spacer can improve the hydrophilicity of the conjugate with minimal impact on the overall size, which can be advantageous in applications where a large hydrodynamic radius is not desired.
These application notes provide detailed protocols for the attachment of an this compound linker to a target protein binder, focusing on two common conjugation strategies: targeting carboxyl groups on the protein and targeting primary amines on the protein. This document also summarizes available quantitative data on the effects of short PEG linkers on protein properties and provides visual workflows to guide the experimental process.
Data Presentation
The decision to employ a specific linker in bioconjugation is often guided by its impact on the final product's properties. The following tables summarize quantitative data on how PEG linker length can influence key parameters such as conjugation efficiency and binding affinity. It is important to note that these effects are often context-dependent, varying with the specific protein, linker chemistry, and payload.
Table 1: Impact of Short PEG Linker Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) | Target Receptor |
| PEG2 | 3.1 ± 0.2 | GRPR |
| PEG3 | 3.9 ± 0.3 | GRPR |
| PEG4 | 5.4 ± 0.4 | GRPR |
| PEG6 | 5.8 ± 0.3 | GRPR |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[1] |
Table 2: Impact of PEGylation on Antibody Fragment Binding Affinity
| Molecule | Ka (1/Ms) | Kd (1/s) | KD (M) |
| Unmodified Fabp24 | 1.2 x 10^6 | 1.7 x 10^-3 | 1.4 x 10^-9 |
| HS-PEG2k-Fabp24 | 1.1 x 10^6 | 1.6 x 10^-3 | 1.5 x 10^-9 |
| Alexa488-PEG2k-Fabp24 | 1.0 x 10^6 | 1.3 x 10^-3 | 1.3 x 10^-9 |
| This study demonstrates that for this particular antibody fragment, conjugation with a 2k PEG linker did not significantly impact the binding affinity (KD).[2] |
Table 3: Influence of PEG Linker Length on Conjugation Efficiency
| PEG Linker Length | Conjugation Chemistry | Drug-to-Antibody Ratio (DAR) |
| PEG2 | Val-Cit-PABC | 3.9 |
| PEG8 | Val-Cit-PABC | 2.4 |
| PEG12 | Val-Ala-PABC | 3.0 |
| PEG12 | Val-Cit-PABC | 2.7 |
| The length of the PEG spacer can affect the efficiency of the conjugation reaction, thereby influencing the final drug-to-antibody ratio (DAR). The optimal PEG length can vary depending on the specific conjugation chemistry and payload.[1] |
Experimental Protocols
Protocol 1: Conjugation of m-PEG3-Amine to Protein Carboxyl Groups
This protocol describes a two-stage process. The first stage is the deprotection of the this compound linker to yield m-PEG3-amine. The second stage is the covalent conjugation of the deprotected linker to carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on the target protein binder using carbodiimide chemistry.
Stage 1: Boc Deprotection of this compound Linker
Materials:
-
This compound linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution. A typical concentration is 20-50% (v/v) TFA in DCM.[3][4]
-
If the protein has sensitive functional groups, consider adding a scavenger like TIS (2.5-5% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected m-PEG3-amine as its TFA salt.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting m-PEG3-amine TFA salt can be used directly in the next stage.
Stage 2: EDC/NHS-mediated Conjugation to Protein
Materials:
-
Deprotected m-PEG3-amine (TFA salt)
-
Target protein binder
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the target protein binder in Activation Buffer.
-
Carboxyl Group Activation:
-
Add EDC and NHS (or sulfo-NHS) to the protein solution. A molar excess of EDC and NHS over the protein is typically used.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein, forming a more stable NHS ester intermediate.
-
-
Conjugation:
-
Immediately after activation, perform a buffer exchange using a desalting column to remove excess EDC and NHS, and exchange the buffer to the Conjugation Buffer.
-
Add the deprotected m-PEG3-amine to the activated protein solution. A molar excess of the amine linker over the protein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.
-
Purification: Purify the PEGylated protein conjugate from excess linker and reaction byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.
Caption: Workflow for conjugating this compound to protein carboxyl groups.
Protocol 2: Conjugation to Protein Amine Groups via an Activated Payload
This alternative strategy involves first attaching a payload (e.g., a small molecule drug or a label with a carboxyl group) to the deprotected m-PEG3-amine linker. The resulting payload-PEG3-carboxyl construct is then activated and conjugated to primary amines (lysine residues) on the target protein binder.
Stage 1: Boc Deprotection of this compound Linker
Follow Stage 1 of Protocol 1 to obtain the m-PEG3-amine TFA salt.
Stage 2: Coupling of Payload to m-PEG3-Amine
Materials:
-
m-PEG3-amine (TFA salt)
-
Payload with a carboxyl group
-
EDC and NHS (or sulfo-NHS)
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the payload with a carboxyl group in anhydrous DMF or DMSO.
-
Add EDC and NHS to activate the carboxyl group of the payload.
-
In a separate vial, dissolve the m-PEG3-amine TFA salt in anhydrous DMF and add DIPEA to neutralize the TFA salt.
-
Add the neutralized m-PEG3-amine solution to the activated payload solution.
-
Stir the reaction at room temperature overnight.
-
Purify the payload-PEG3-amine conjugate by HPLC.
Stage 3: Conjugation of Payload-PEG3 to Protein Amines
This stage assumes the payload-PEG3 construct has a terminal functional group (e.g., NHS ester) that is reactive towards amines.
Materials:
-
Payload-PEG3-NHS ester
-
Target protein binder
-
Conjugation Buffer: 0.1 M PBS, pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the target protein binder in Conjugation Buffer.
-
Conjugation:
-
Dissolve the Payload-PEG3-NHS ester in a small amount of anhydrous DMSO.
-
Add the Payload-PEG3-NHS ester solution to the protein solution. A molar excess of the linker construct over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to the reaction mixture.
-
Purification: Purify the final conjugate using a desalting column, SEC, or dialysis.
Caption: Workflow for conjugating a payload to protein amines via this compound.
Characterization of the PEGylated Protein
After purification, it is essential to characterize the conjugate to confirm successful PEGylation and assess its properties.
-
SDS-PAGE: A shift in the molecular weight of the protein band compared to the unmodified protein indicates successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a more precise measurement of the molecular weight and can help determine the degree of PEGylation (number of PEG chains per protein).
-
Chromatography (SEC, IEX, HIC): Can be used to assess the purity and homogeneity of the conjugate.
-
Binding Affinity Assays (e.g., ELISA, SPR, BLI): To determine if the PEGylation has affected the binding of the protein to its target. PEGylation can sometimes lead to a decrease in the apparent binding affinity, often due to a slower association rate. However, in some cases, especially with short linkers, the impact on affinity may be minimal.
-
Stability Assays (e.g., DSC, thermal shift assays, proteolytic digestion assays): To evaluate the effect of PEGylation on the thermal and proteolytic stability of the protein. PEGylation generally enhances protein stability.
Conclusion
The this compound linker offers a versatile tool for the modification of protein binders. The protocols and data presented in these application notes provide a framework for the successful attachment of this linker and the characterization of the resulting conjugate. The choice of conjugation strategy will depend on the available functional groups on the protein and the desired final construct. Careful optimization of reaction conditions and thorough characterization are crucial for obtaining a well-defined and functional PEGylated protein binder.
References
Synthesis of Small Molecule-Drug Conjugates with m-PEG3-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Molecule-Drug Conjugates (SMDCs) represent a promising therapeutic modality designed to deliver potent cytotoxic agents specifically to diseased cells, thereby minimizing systemic toxicity.[] An SMDC is typically composed of three key components: a targeting ligand that binds to a specific receptor on the target cell, a potent cytotoxic payload, and a linker that connects the targeting ligand to the payload.[2][] The linker plays a crucial role in the overall efficacy and safety of the SMDC, influencing its solubility, stability, and pharmacokinetic profile.[4]
This document provides detailed application notes and protocols for the synthesis of SMDCs utilizing a methoxy-terminated polyethylene glycol (PEG) linker with three ethylene glycol units and a Boc-protected amine (m-PEG3-Boc). The PEG component enhances the hydrophilicity and bioavailability of the conjugate, while the Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, sequential conjugation strategy.[5] The protocols outlined herein cover the deprotection of the Boc group, activation of the linker, conjugation to a small molecule drug, and final purification and characterization of the SMDC.
Core Principles
The synthesis of an SMDC using a heterobifunctional linker like m-PEG3-COOH (after deprotection and modification) involves a multi-step process. The general strategy is as follows:
-
Activation of the Targeting Ligand: The targeting ligand, which contains a suitable functional group (e.g., a carboxylic acid), is activated to facilitate its conjugation to the PEG linker.
-
Boc Deprotection of the PEG Linker: The Boc protecting group on the this compound derivative is removed under acidic conditions to expose a primary amine.
-
Conjugation of the Targeting Ligand to the PEG Linker: The activated targeting ligand is reacted with the deprotected PEG linker to form a stable bond.
-
Activation of the Linker's Other Terminus: The other end of the PEG linker (e.g., a hydroxyl group on the initial m-PEG3-OH starting material, which is then converted to a carboxylic acid) is activated, commonly using EDC and NHS, to make it reactive towards the payload.
-
Conjugation of the Payload: The activated linker-ligand conjugate is then reacted with the cytotoxic drug, which typically possesses a nucleophilic functional group like an amine, to form the final SMDC.
-
Purification and Characterization: The final SMDC is purified to remove unreacted starting materials and byproducts, and its identity and purity are confirmed using various analytical techniques.
Data Presentation
Table 1: Representative Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc deprotection. |
| TFA Concentration | 20-50% (v/v) | Higher concentrations can lead to faster reaction times. |
| Temperature | 0°C to Room Temperature (20-25°C) | The reaction is often started at 0°C and allowed to warm to room temperature. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
| Work-up | Co-evaporation with toluene or basic wash | To remove excess TFA. |
Table 2: Representative Reaction Conditions for EDC/NHS Amide Coupling
| Parameter | Value | Notes |
| Coupling Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) | Common reagents for forming stable amide bonds. |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : 1.5 : 1.2 | Molar excess of coupling reagents ensures efficient activation. |
| Molar Ratio (Activated Acid:Amine) | 1 : 1.1 | A slight excess of the amine-containing component can drive the reaction to completion. |
| Solvent | Anhydrous DMF or DMSO | Solvents should be anhydrous to prevent hydrolysis of the activated ester. |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed to completion. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
Table 3: Illustrative Purification and Characterization of a PEGylated SMDC
| Parameter | Method | Expected Outcome |
| Purification | ||
| Crude Purification | Silica Gel Chromatography | Separation of the product from non-polar impurities. |
| Final Purification | Reverse-Phase HPLC (RP-HPLC) | High-purity separation of the final SMDC from closely related impurities. |
| Characterization | ||
| Identity Confirmation | High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the synthesized SMDC, confirming its elemental composition. |
| Structural Verification | ¹H and ¹³C NMR Spectroscopy | Confirms the covalent structure of the SMDC and the presence of all its components. |
| Purity Assessment | Analytical RP-HPLC | Determines the purity of the final product, typically aiming for >95%. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Precursor
This protocol describes the removal of the Boc protecting group from a generic Boc-NH-PEG3-X precursor (where X is a functional group for conjugation to the targeting ligand or payload) to yield the free amine.
Materials:
-
Boc-NH-PEG3-X
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for basic work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-NH-PEG3-X in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the TFA salt of the deprotected amine.
-
(Optional Basic Work-up for Free Amine): a. Dissolve the residue in DCM and transfer to a separatory funnel. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the TFA. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This protocol describes the conjugation of a carboxylic acid-containing molecule (Molecule-A-COOH, which can be the targeting ligand or the PEG linker) to an amine-containing molecule (Molecule-B-NH₂, which can be the deprotected PEG linker or the payload).
Materials:
-
Molecule-A-COOH
-
Molecule-B-NH₂
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) (optional, if starting with an amine salt)
-
Reaction vial, magnetic stirrer, and stir bar
Procedure:
-
In a clean, dry reaction vial, dissolve Molecule-A-COOH (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve Molecule-B-NH₂ (1.1 equivalents) in anhydrous DMF or DMSO. If Molecule-B-NH₂ is a TFA salt, add DIPEA (2-3 equivalents) to neutralize the salt.
-
Add the solution of Molecule-B-NH₂ to the activated Molecule-A-COOH solution.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the crude product can be purified by silica gel chromatography or directly by preparative RP-HPLC.
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for the purification of the final SMDC.
Materials and Equipment:
-
Crude SMDC product
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Dissolve the crude SMDC product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of water and ACN).
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA or FA in water
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile
-
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A and 5% B).
-
Inject the dissolved sample onto the column.
-
Elute the SMDC using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).
-
Collect fractions corresponding to the product peak, as detected by UV absorbance (typically at 254 nm and/or 280 nm).
-
Analyze the collected fractions by analytical RP-HPLC or LC-MS to confirm purity.
-
Pool the pure fractions and remove the organic solvent (ACN) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified SMDC as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of a Small Molecule-Drug Conjugate (SMDC).
Caption: General signaling pathway for SMDC-mediated targeted drug delivery.
References
Application Notes and Protocols for Incorporating m-PEG3-Boc into Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility, extending its circulating half-life, and reducing its immunogenicity. This application note provides a detailed guide for the incorporation of methoxy-PEG3-Boc (m-PEG3-Boc) into a peptide sequence during solid-phase peptide synthesis (SPPS). The use of a short, discrete PEG linker like m-PEG3 allows for precise control over the PEGylation site and the overall molecular weight of the final conjugate.
This document outlines the protocols for the on-resin coupling of this compound to the N-terminus of a peptide chain, the subsequent deprotection of the Boc group, and the final cleavage and purification of the PEGylated peptide. Additionally, it presents representative quantitative data to guide researchers in optimizing their synthesis strategies.
Data Presentation
The successful incorporation of this compound is dependent on high coupling efficiency at each step of the solid-phase synthesis. The following tables provide a summary of expected quantitative outcomes based on typical coupling protocols for short PEG linkers.
Table 1: Representative Coupling Conditions and Efficiency for m-PEG3-Acid
| Parameter | Condition | Expected Outcome |
| Resin | Rink Amide AM | - |
| Peptide Sequence | Model Hexapeptide | - |
| m-PEG3-Acid Equivalents | 3.0 | - |
| Coupling Reagent | HATU/DIPEA | - |
| Reaction Time | 2 hours | - |
| Coupling Efficiency | >98% (as determined by Kaiser test and LC-MS analysis of a cleaved aliquot) | - |
Table 2: Purity and Yield of a Model PEGylated Peptide
| Parameter | Result |
| Crude Purity (by RP-HPLC) | 85-95% |
| Final Purity (after purification) | >98% |
| Overall Yield (based on initial resin loading) | 60-75% |
Experimental Protocols
This section details the step-by-step procedures for the incorporation of this compound into a peptide synthesized on a solid support.
Materials and Reagents
-
This compound (or m-PEG3-Acid)
-
Peptide-on-resin with a free N-terminal amine
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Scavengers for cleavage: e.g., Triisopropylsilane (TIS), water
-
Washing solvents: Methanol (MeOH), Diethyl ether
-
Kaiser test kit
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Protocol 1: On-Resin Coupling of this compound
This protocol describes the coupling of m-PEG3-acid to the deprotected N-terminus of the resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.
-
Deprotection of N-terminal Amino Acid: If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Reagent Activation: In a separate vial, dissolve m-PEG3-acid (3 equivalents) and a coupling agent such as HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated m-PEG3-acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be repeated with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 2: Boc Deprotection of the N-terminal m-PEG3 Group
This protocol is for the removal of the Boc protecting group from the newly attached m-PEG3 moiety.
-
Resin Swelling: Swell the m-PEG3-peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 50% TFA in DCM.[1] For peptides containing sensitive residues like Trp, Cys, or Met, add 0.5% dithiothreitol (DTE) as a scavenger.[1][2]
-
Deprotection Reaction: Treat the resin with the deprotection cocktail for 30 minutes at room temperature with agitation.[1]
-
Washing: Filter the resin and wash thoroughly with DCM (3x) to remove the TFA and cleaved Boc groups.
-
Neutralization: Neutralize the resulting TFA salt by washing the resin with 10% DIPEA in DCM (2 x 5 minutes).
-
Final Washes: Wash the resin with DCM (3x) and MeOH (3x) and dry under vacuum.
Protocol 3: Cleavage of the PEGylated Peptide from the Resin and Purification
This protocol describes the final cleavage of the peptide from the solid support and its subsequent purification.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and peptide sequence. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude PEGylated peptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the process of incorporating this compound into a solid-phase peptide synthesis.
Caption: Experimental workflow for incorporating this compound into SPPS.
References
Troubleshooting & Optimization
Optimizing m-PEG3-Boc Deprotection: A Technical Support Guide
Welcome to the technical support center for m-PEG3-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from m-PEG3-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for this compound deprotection?
A1: The most common method for Boc deprotection of PEG linkers involves treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Typical conditions range from 20-50% TFA in DCM, with reaction times of 0.5 to 2 hours at temperatures between 0°C and room temperature.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] On TLC, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.[2] LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[2]
Q3: What are potential side reactions during Boc deprotection, and how can I avoid them?
A3: A primary side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the reaction. This can be minimized by adding a scavenger, such as triisopropylsilane (TIS), to the reaction mixture. If your molecule contains other acid-sensitive functional groups, such as esters, milder acidic conditions or alternative deprotection methods may be necessary to prevent their cleavage.
Q4: My deprotection reaction is incomplete. What should I do?
A4: If you observe incomplete deprotection, you can try several strategies:
-
Increase the acid concentration: Gradually increase the percentage of TFA in DCM (e.g., from 20% to 50%).
-
Extend the reaction time: Continue to monitor the reaction for a longer period.
-
Increase the reaction temperature: Allow the reaction to warm to room temperature if it is being conducted at 0°C.
-
Use a stronger acid system: For resistant substrates, a stronger acid like 4M HCl in 1,4-dioxane can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase TFA concentration (e.g., from 20% to 50% in DCM). |
| Inadequate reaction time or temperature. | Extend the reaction time and/or allow the reaction to warm to room temperature. | |
| Steric hindrance around the Boc group. | Consider using a stronger acid system like 4M HCl in 1,4-dioxane. | |
| Presence of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture. |
| Cleavage of other acid-labile groups (e.g., esters). | Use milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) or explore alternative deprotection methods. | |
| Difficulty in Product Isolation | Product is a salt after TFA removal. | For further reactions, the TFA salt can often be used directly. To obtain the free amine, perform a basic work-up by washing with a saturated solution of sodium bicarbonate. |
| Product is highly water-soluble. | Avoid aqueous work-up if possible. After removing the acid under reduced pressure, co-evaporate with a solvent like toluene to remove residual TFA. Precipitation of the product from the reaction mixture by adding a non-polar solvent like diethyl ether can also be attempted. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes a general procedure for the removal of a Boc protecting group from an m-PEG3-containing compound.
Materials:
-
Boc-protected m-PEG3 compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (optional, for precipitation)
-
Toluene (optional, for co-evaporation)
Procedure:
-
Dissolve the Boc-protected m-PEG3 compound in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If using a scavenger, add TIS (2.5-5% v/v) at this stage.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times). The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps.
-
For isolation of the free amine (optional):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Quantitative Data Summary
| Parameter | Condition | Typical Range | Notes |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) | A common and effective reagent for Boc deprotection. |
| 4M HCl in 1,4-dioxane | 4M | A stronger acid system for more resistant substrates. | |
| Temperature | - | 0°C to Room Temperature | Starting at 0°C can help control exothermic reactions. |
| Reaction Time | - | 0.5 - 2 hours | Monitor by TLC or LC-MS for completion. |
| Scavenger | Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Recommended to prevent t-butyl cation side reactions. |
Visual Guides
Caption: Experimental workflow for the Boc deprotection of m-PEG3 compounds.
Caption: Troubleshooting decision tree for this compound deprotection.
References
Technical Support Center: m-PEG3-Boc Reaction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of m-PEG3-Boc. Our goal is to help you optimize your reaction for higher efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and why is it important?
The this compound reaction refers to the protection of the terminal amine group of methoxy-triethylene glycol-amine (m-PEG3-amine) with a tert-butyloxycarbonyl (Boc) group. This reaction is a crucial step in various bioconjugation and drug delivery applications. The Boc protecting group allows for the temporary masking of the highly reactive amine, enabling selective modifications at other parts of a molecule. The protected this compound can then be deprotected under acidic conditions to reveal the amine for subsequent conjugation.
Q2: What are the key reagents for this reaction?
The primary reagents for the this compound reaction are:
-
m-PEG3-amine: The starting material containing the amine to be protected.
-
Di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride): The most common reagent for introducing the Boc protecting group.[1]
-
Solvent: A suitable solvent to dissolve the reactants. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or even water.[2][]
-
Base (optional but recommended): A non-nucleophilic base is often used to facilitate the reaction and neutralize any acidic byproducts. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃).[1]
Q3: How do I monitor the progress of the reaction?
The progress of the this compound reaction can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The product, this compound, is less polar than the starting material, m-PEG3-amine, and will therefore have a higher Rf value on a silica gel plate. A ninhydrin stain can be used to visualize the primary amine of the starting material, which will no longer be present upon successful protection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any potential side products by monitoring their respective masses.
Troubleshooting Guide
This guide addresses common issues that can arise during the this compound reaction, leading to lower-than-expected efficiency.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction for a longer period using TLC or LC-MS to ensure it has gone to completion. Increase Temperature: Gently heating the reaction to around 40°C can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation.[2] |
| Poor Solubility of Reactants | Solvent Selection: m-PEG3-amine is soluble in water, DMSO, DCM, and DMF. Ensure you are using a solvent that effectively dissolves both the m-PEG3-amine and the (Boc)₂O. A co-solvent system (e.g., THF/water) can sometimes improve solubility. |
| Ineffective Base | Choice of Base: While the reaction can proceed without a base, using a non-nucleophilic base like TEA or DIPEA is recommended to scavenge the acidic byproduct. Ensure the base is fresh and added in an appropriate stoichiometric amount (typically 1.1-1.5 equivalents). |
| Reagent Quality | Fresh Reagents: (Boc)₂O can degrade over time, especially if exposed to moisture. Use fresh or properly stored Boc anhydride for optimal results. |
| Steric Hindrance | Although the m-PEG3 chain is relatively short, steric hindrance can still play a role. Ensure adequate mixing and consider a longer reaction time. |
Problem 2: Presence of Multiple Spots on TLC/Peaks in LC-MS (Side Products)
| Potential Cause | Troubleshooting Steps |
| Formation of Di-Boc Product | Control Stoichiometry: The formation of a di-Boc protected amine is a possible side reaction. To minimize this, use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Avoid using a large excess of the protecting agent. |
| Urea Formation | The formation of urea derivatives is a known side reaction in Boc protections. This can be minimized by using a catalyst-free system in water. |
| Degradation of Starting Material or Product | Mild Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the PEG chain or the Boc group. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is Water-Soluble | Extraction with Organic Solvents: Due to the hydrophilic nature of the PEG chain, the product may have some water solubility. Use a suitable organic solvent for extraction, such as DCM or ethyl acetate. Performing multiple extractions will improve the recovery of the product. |
| Residual (Boc)₂O and Byproducts | Aqueous Workup: After the reaction is complete, an aqueous workup can help remove unreacted (Boc)₂O and other water-soluble byproducts. A wash with a mild acid (e.g., dilute HCl) followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) and then brine is a standard procedure. Column Chromatography: If impurities persist, purification by silica gel column chromatography is recommended. A gradient of methanol in DCM is often effective for eluting PEGylated compounds. |
Quantitative Data on Reaction Conditions
| Substrate | Reagents and Conditions | Yield | Reference |
| Various primary and secondary amines | (Boc)₂O, THF, Room Temperature, 6-12h | 90-99% | |
| Amino acids | (Boc)₂O, NaOH, THF/Water (1:1), 0°C to RT, 3-6h | High | |
| PEG derivative | (Boc)₂O, DIPEA, Dichloromethane, 3h | 89% | |
| Various amines | (Boc)₂O, Water, Room Temperature | High |
Experimental Protocols
Protocol 1: Standard Boc Protection of m-PEG3-amine
This protocol is a general and robust method for the Boc protection of m-PEG3-amine.
Materials:
-
m-PEG3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve m-PEG3-amine (1.0 equivalent) in DCM or THF (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask.
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM, visualized with ninhydrin) or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by silica gel column chromatography.
Protocol 2: Catalyst-Free Boc Protection in an Aqueous System
This environmentally friendly protocol can minimize the formation of certain side products.
Materials:
-
m-PEG3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend m-PEG3-amine (1.0 equivalent) in water in a round-bottom flask.
-
Add (Boc)₂O (1.1 equivalents) to the suspension.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate or DCM (3 times the volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the standard Boc protection of m-PEG3-amine.
Caption: Troubleshooting logic for low reaction yield in this compound synthesis.
References
Technical Support Center: m-PEG3-Boc in Organic Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of m-PEG3-Boc (1-(Boc-amino)-3,6,9-trioxaundecan-11-oic acid and its derivatives) in organic synthesis. It addresses common side reactions, offers troubleshooting advice, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule. It contains a methoxy-terminated triethylene glycol (PEG3) spacer, which enhances hydrophilicity, and a Boc-protected amine. Depending on the derivative, the other terminus can be a carboxylic acid, an NHS ester, an alcohol, or other reactive groups. Its primary use is in bioconjugation, drug delivery, and the development of PROTACs, where it serves as a soluble and flexible linker to connect different molecular entities.
Q2: What are the most common side reactions associated with the Boc protecting group on this compound?
A2: The most significant side reactions occur during the acidic deprotection of the Boc group. The primary issue is the formation of a tert-butyl cation intermediate. This reactive carbocation can lead to the alkylation of nucleophilic residues in the substrate, such as tryptophan, methionine, and cysteine, resulting in unwanted byproducts.[1] Incomplete deprotection is another common issue, which can be caused by insufficient acid strength, short reaction times, or steric hindrance.[2]
Q3: What side reactions can occur during the coupling of this compound derivatives?
A3: When using an this compound derivative with a reactive terminus like an NHS ester or a carboxylic acid activated with coupling agents (e.g., EDC, HATU), several side reactions can occur:
-
Hydrolysis: Activated esters, particularly NHS esters, are susceptible to hydrolysis in aqueous media, which becomes more pronounced at higher pH. This leads to the formation of the unreactive carboxylic acid and reduces coupling efficiency.[3]
-
O-acylation: If the substrate contains a hydroxyl group, there is a risk of undesired acylation, forming an ester linkage instead of the intended amide bond. This is more likely at higher pH (above 9).[3]
-
Formation of N-acylurea: When using carbodiimide coupling agents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if the coupling with the amine is slow.
-
Di-PEGylation: If the target molecule has multiple reactive sites (e.g., multiple amine groups), over-PEGylation can occur, leading to a heterogeneous product mixture.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Boc Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. Alternatively, consider a stronger acid system like 4M HCl in dioxane. |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress using TLC or LC-MS. Gentle heating may be required for some substrates. | |
| Steric hindrance from the PEG chain or substrate. | Increase reaction time and/or acid concentration. | |
| Formation of Side Products (Alkylation) | Reaction of the tert-butyl cation with nucleophilic residues (e.g., Trp, Met, Cys). | Add scavengers to the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). |
| Degradation of Acid-Labile Groups | Other protecting groups or functional groups in the molecule are sensitive to the acidic conditions. | Use milder deprotection conditions if possible. If not, consider an orthogonal protection strategy in your synthetic design. |
Guide 2: Troubleshooting Coupling Reactions (e.g., Amide Bond Formation)
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Hydrolysis of the activated ester (e.g., NHS ester). | Prepare the activated ester solution immediately before use and ensure all solvents are anhydrous. |
| Inefficient activation of the carboxylic acid (if using EDC/NHS). | Perform the activation step at a slightly acidic pH (4.5-6.0) before adding the amine and adjusting the pH for the coupling reaction. | |
| Suboptimal pH for the coupling reaction. | Maintain a pH between 7.0 and 8.5 for efficient N-acylation with NHS esters. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or borate buffer. | |
| Formation of O-acylation Side Product | Reaction with hydroxyl groups on the substrate. | Strictly control the pH to be below 8.5. Use a minimal excess of the acylating agent and keep the reaction time as short as possible. |
| Formation of Di-PEGylated Products | Multiple reactive sites on the target molecule. | Adjust the stoichiometry of the this compound linker to the target molecule. A 1:1 to 1.5:1 ratio is a good starting point. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected this compound conjugate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If the substrate contains sensitive residues, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Amide Coupling of this compound-acid using EDC/NHS
-
Dissolve the carboxylic acid-containing molecule in an appropriate activation buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Incubate for 15-30 minutes at room temperature with gentle stirring to form the activated NHS ester.
-
In a separate vessel, dissolve the amine-containing substrate in a coupling buffer (e.g., PBS, pH 7.4).
-
Add the activated this compound-NHS ester solution to the amine solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted NHS ester by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
Visualizations
References
Technical Support Center: Preventing Protein Aggregation with m-PEG3-Boc Linkers
Welcome to the technical support center for utilizing m-PEG3-Boc linkers to prevent protein aggregation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and how can it prevent protein aggregation?
The this compound linker is a chemical tool used in bioconjugation. It consists of three main parts:
-
m-PEG3: A short, hydrophilic monomethyl polyethylene glycol chain with three repeating ethylene glycol units. This part of the linker increases the hydrophilicity of the protein surface.
-
Boc: A tert-butyloxycarbonyl protecting group on a terminal amine. This group allows for controlled, stepwise conjugation.
-
Reactive Group: The other end of the PEG chain is typically functionalized with a reactive group (e.g., an NHS ester or a maleimide) to enable covalent attachment to the protein.
PEGylation, the process of attaching PEG chains to a protein, can prevent aggregation through two primary mechanisms:
-
Steric Hindrance: The attached PEG chains create a physical barrier around the protein, which can prevent protein-protein interactions that lead to aggregation.[1]
-
Increased Solvation: The hydrophilic PEG chains attract a shell of water molecules around the protein, which can help to keep the protein in solution and prevent the exposure of hydrophobic patches that can drive aggregation.[1][2]
Even short PEG chains like m-PEG3 can be effective in preventing aggregation, offering a stability advantage without the significant increase in size caused by larger PEGs.[1]
Q2: What are the key advantages of using a short-chain PEG linker like this compound?
Short-chain PEG linkers like this compound offer several advantages:
-
Reduced Aggregation: They can effectively increase the stability and solubility of proteins, thus reducing aggregation.[3]
-
Preservation of Biological Activity: Due to their small size, they are less likely to sterically hinder the protein's active site or binding interfaces compared to larger PEG chains.
-
Improved Pharmacokinetics: While the effect is less pronounced than with longer chains, even short PEG linkers can increase the hydrodynamic radius of a protein, potentially leading to a longer circulation half-life by reducing renal clearance.
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the protein surface, potentially reducing an adverse immune response.
Q3: To which amino acid residues can I conjugate the this compound linker?
The site of conjugation depends on the reactive group on your specific this compound linker. Common reactive groups and their targets are:
-
NHS ester: Reacts with primary amines, such as the N-terminus and the side chain of lysine residues.
-
Maleimide: Reacts with free sulfhydryl groups on cysteine residues.
-
Aldehyde: Reacts with primary amines via reductive amination.
It is crucial to select a linker with a reactive group that targets an appropriate residue on your protein of interest, ideally one that is not in the active site.
Q4: How do I remove the Boc protecting group?
The Boc group is typically removed under mild acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This exposes a primary amine that can be used for further conjugation if desired.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
Problem: You are observing a low yield of your PEGylated protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | Ensure the pH of your reaction buffer is optimal for the chosen reactive group. For NHS esters, a pH of 7.2-8.5 is generally recommended. For maleimides, a pH of 6.5-7.5 is ideal to ensure the cysteine's thiol group is sufficiently nucleophilic. |
| Incorrect Molar Ratio | The molar ratio of the this compound linker to the protein is critical. A higher molar excess of the linker can drive the reaction to completion. It is recommended to start with a 5:1 to 20:1 molar ratio of linker to protein and optimize from there. |
| Inactive Linker | Ensure your this compound linker has been stored correctly, typically at -20°C in a desiccated environment, to prevent degradation. Allow the vial to warm to room temperature before opening to avoid condensation. |
| Inaccessible Target Residues | The target amino acid residues on your protein may be buried within its 3D structure. Consider adding a mild denaturant to your reaction buffer to partially unfold the protein and increase the accessibility of the target sites. This should be done with caution to avoid irreversible denaturation. |
| Competing Buffer Components | Avoid using buffers that contain primary amines (e.g., Tris) if you are using an NHS-ester functionalized linker, as they will compete for the reaction. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives. |
Issue 2: Protein Aggregation During or After Conjugation
Problem: Your protein is aggregating during the PEGylation reaction or during subsequent storage.
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. Try performing the conjugation reaction at a lower protein concentration (e.g., <5 mg/mL). |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability. Screen a range of pH values and salt concentrations to find the optimal conditions for your protein. |
| Reaction Temperature | Higher temperatures can sometimes lead to protein denaturation and aggregation. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer period. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause protein aggregation. Aliquot your PEGylated protein into single-use volumes and store at -80°C. |
| Lack of Stabilizers | The addition of stabilizing excipients to your reaction or storage buffer can help prevent aggregation. |
Table 1: Common Stabilizing Excipients
| Excipient | Recommended Starting Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion. |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Act as cryoprotectants and stabilizers. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Can suppress non-specific protein-protein interactions. |
| Non-ionic Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Can prevent surface-induced aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound-NHS Ester
-
Protein Preparation:
-
Dissolve or dialyze your protein into an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Ensure the protein solution is free of any pre-existing aggregates by centrifugation or filtration.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Dilute to the desired final concentration with the reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved this compound-NHS ester to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
Protocol 2: Assessment of Protein Aggregation
1. Dynamic Light Scattering (DLS)
-
Principle: DLS measures the size distribution of particles in a solution. An increase in the average particle size or the appearance of larger species is indicative of aggregation.
-
Procedure:
-
Prepare samples of both the unmodified and the PEGylated protein at the same concentration in the same buffer.
-
Filter the samples through a low-protein-binding 0.1 or 0.22 µm filter.
-
Analyze the samples using a DLS instrument to determine the hydrodynamic radius and polydispersity index (PDI). A lower PDI indicates a more homogenous sample.
-
2. Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.
-
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the unmodified and PEGylated protein samples.
-
Monitor the elution profile using UV absorbance at 280 nm. The appearance of peaks at earlier retention times in the unmodified protein sample compared to the PEGylated sample indicates the presence of aggregates that have been reduced by PEGylation.
-
3. Thioflavin T (ThT) Fluorescence Assay (for amyloid-like aggregates)
-
Principle: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Procedure:
-
Induce aggregation in both unmodified and PEGylated protein samples (e.g., by heating or agitation).
-
At various time points, take aliquots and add them to a solution of ThT.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). A lower fluorescence signal in the PEGylated sample indicates inhibition of fibril formation.
-
Quantitative Data
Due to the proprietary nature of many applications, specific quantitative data for the this compound linker's effect on protein aggregation is not widely available in the public domain. However, the following table provides illustrative data based on studies with short-chain and other PEG linkers to demonstrate the expected trends.
Table 2: Illustrative Data on the Effect of PEGylation on Protein Aggregation
| Protein | Condition | Parameter Measured | Unmodified Protein | PEGylated Protein | Reference |
| GCSF | Incubation at 37°C | % Soluble Aggregates (after 144h) | Not Detected | ~18% (soluble) | |
| Alpha-1 Antitrypsin | Heat Treatment | % Aggregates | 100% (insoluble) | 13.5 - 25.7% (soluble) | |
| Model Protein | Thermal Stress | Aggregation Onset Temperature | 55°C | 62°C | Representative Data |
| Model Antibody | Agitation Stress | % Monomer Loss | 35% | 8% | Representative Data |
Note: The data for GCSF and Alpha-1 Antitrypsin are for larger PEG chains (5kDa and 40kDa, respectively), but demonstrate the principle of aggregation reduction. The model protein and antibody data are representative examples of what might be observed with a short-chain PEG linker like this compound.
Visualizations
Caption: A typical experimental workflow for evaluating the effectiveness of this compound linkers in preventing protein aggregation.
Caption: The dual mechanism by which this compound linkers prevent protein aggregation through steric hindrance and increased solvation.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG3-Boc stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG3-Boc. The information addresses common stability issues encountered in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concern for this compound is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. This cleavage results in the formation of the free amine, isobutylene, and carbon dioxide. The compound is generally stable in neutral to basic aqueous solutions.[1][2] Prolonged exposure to even mildly acidic conditions (pH 3-5) should be avoided.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored at -20°C in a dry, dark environment.[2] Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could contribute to hydrolysis.
Q3: Can I anticipate the rate of this compound degradation in my experiments?
A3: The rate of degradation is highly dependent on the pH, temperature, and buffer composition of your aqueous solution. The deprotection of the Boc group is catalyzed by acid, and the reaction rate has been shown to have a second-order dependence on the acid concentration in some systems.[3] For practical purposes, at room temperature, significant degradation can be expected at pH values below 4.
Q4: How can I monitor the stability of this compound in my aqueous solution?
A4: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the intact this compound from its primary degradation product (the corresponding free amine).
Q5: Are there any specific buffer components I should avoid when working with this compound?
A5: You should avoid acidic buffers or any buffer system that can generate acidic microenvironments. Buffers with a pH below 6 should be used with caution and for the shortest possible time. It is advisable to use freshly prepared buffers and to verify the pH of the final experimental solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of Boc-protected product in subsequent reaction steps. | Degradation of this compound due to acidic conditions in the aqueous reaction buffer. | - Ensure the pH of your reaction buffer is neutral or slightly basic (pH 7-8).- If acidic conditions are unavoidable, minimize the reaction time and temperature.- Consider performing the reaction in a non-aqueous solvent if your experimental design permits. |
| Appearance of an unexpected, more polar peak in HPLC analysis. | This peak likely corresponds to the deprotected m-PEG3-amine, the primary degradation product. | - Confirm the identity of the peak by LC-MS analysis.- Review your experimental protocol to identify and eliminate any sources of acidity.- If the deprotection is unavoidable, consider purifying your product to remove the amine impurity. |
| Inconsistent results between experiments. | - Variation in the pH of the aqueous solutions.- Use of aged or improperly stored this compound. | - Always use freshly prepared buffers and verify the pH before each experiment.- Store this compound under the recommended conditions (-20°C, dry).- Allow the reagent to warm to room temperature before opening to prevent moisture contamination. |
| Complete loss of the Boc protecting group. | Exposure to strong acidic conditions during the reaction or work-up. | - The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). If deprotection is not the intended outcome, scrupulously avoid strong acids in your procedure.- During work-up, use neutral or basic aqueous washes to remove acidic impurities. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for a typical tert-butyl carbamate in aqueous solutions at 25°C. This data is for illustrative purposes to demonstrate the expected stability trends of this compound. Actual stability will vary depending on the specific experimental conditions.
| pH | Buffer System | Time (hours) | % Remaining Parent Compound (Hypothetical) |
| 2 | 0.01 M HCl | 24 | 15 |
| 4 | Acetate Buffer | 24 | 85 |
| 7 | Phosphate Buffer | 24 | >98 |
| 9 | Borate Buffer | 24 | >98 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound compound at 80°C for 24 hours.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of water and keep at room temperature.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general HPLC method for separating and quantifying this compound and its primary amine degradant. Method optimization may be required for specific applications.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the stability study to a final concentration of approximately 0.1 mg/mL in a 50:50 mixture of water and acetonitrile.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Degradation pathway of this compound in aqueous acid.
References
common mistakes in handling m-PEG3-Boc reagent
Welcome to the technical support center for m-PEG3-Boc and related Boc-protected PEG linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle the solid this compound reagent?
Proper storage is critical to maintain the integrity of the this compound reagent. It should be stored at -20°C in a dry (desiccated) environment, protected from light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the vial, which can lead to hydrolysis of the reagent over time.
Q2: What solvents are recommended for dissolving this compound?
This compound is generally soluble in a range of anhydrous organic solvents. For subsequent reactions, especially the deprotection step, dichloromethane (DCM) is a common choice.[1] For creating stock solutions or for conjugation reactions, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used. While the PEG spacer enhances water solubility, it is best to prepare concentrated stock solutions in an organic solvent before adding them to an aqueous reaction buffer to avoid precipitation.
Q3: What is the general stability of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is known for its stability under neutral and basic conditions, making it compatible with a wide range of reaction conditions, including those involving most nucleophiles.[1][2] However, it is highly sensitive to acid (acid-labile) and will be cleaved under acidic conditions.[2][3] This orthogonal stability is a key feature, allowing for selective deprotection without affecting other protecting groups like Fmoc, which is base-labile.
Q4: Can I monitor the progress of my reactions involving this compound?
Yes, monitoring reaction progress is highly recommended.
-
For Boc Deprotection: The most common method is Thin Layer Chromatography (TLC). The deprotected amine is more polar than the starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is very effective, as it produces a distinct color (usually purple) with the newly formed primary amine. LC-MS can also be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
For Conjugation: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the formation of the desired conjugate and assessing its purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Problem 1: Incomplete or Failed Boc Deprotection
You've performed the deprotection reaction, but analysis (TLC, LC-MS) shows a significant amount of starting material remaining.
| Possible Cause | Recommended Solution |
| Insufficient Acid | The Boc group is cleaved by acidolysis. If your substrate contains other basic functional groups (e.g., pyridine, imidazole), they will neutralize some of the acid. Increase the equivalents of acid (e.g., move from 20% to 50% TFA in DCM). |
| Poor Reagent Quality | Trifluoroacetic acid (TFA) is hygroscopic. Water contamination will reduce its effective strength. Use a fresh, high-quality bottle of TFA. |
| Inadequate Reaction Time/Temp | Deprotection is a kinetic process. While often complete in 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times or gentle heating. |
| Solvent Issues | The substrate must be fully dissolved for the reaction to proceed efficiently. Ensure complete solubility in your chosen solvent (e.g., DCM). |
Problem 2: Side Products Observed After Boc Deprotection
Your deprotection reaction worked, but you observe unexpected spots on your TLC or peaks in your LC-MS analysis.
| Possible Cause | Recommended Solution |
| Alkylation by t-Butyl Cation | The t-butyl cation formed during deprotection is electrophilic and can alkylate nucleophilic sites on your molecule (e.g., thiols, electron-rich aromatic rings). |
| Degradation by Acid | Other functional groups in your molecule (e.g., esters, acetals) may be sensitive to the strong acid used for deprotection. |
Problem 3: Low Yield or Failed Conjugation After Deprotection
You have successfully deprotected the amine but the subsequent conjugation step is inefficient.
| Possible Cause | Recommended Solution |
| Residual TFA Salt | After deprotection, the amine is an ammonium salt (e.g., TFA salt). The amine must be neutralized to its free base form to be nucleophilic for the conjugation reaction. Perform a basic workup (e.g., wash with saturated NaHCO₃ solution) or add a non-nucleophilic base like triethylamine (TEA) or DIPEA to the conjugation reaction. |
| Hydrolysis of Activated Esters | If you are conjugating the deprotected amine to an NHS ester, the NHS ester is highly susceptible to hydrolysis in aqueous buffers. Prepare the NHS ester solution immediately before use and ensure all solvents are anhydrous. |
| Suboptimal Reaction pH | The reaction of a primary amine with an NHS ester is most efficient at a pH between 7.2 and 8.5. Buffers like PBS are suitable. Do not use buffers containing primary amines (e.g., Tris), as they will compete in the reaction. |
| Steric Hindrance | The conjugation site on your target molecule may be sterically hindered. Consider increasing the reaction time, temperature, or using a PEG linker with a longer spacer arm. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes a general and widely used method for removing the Boc protecting group from the m-PEG3-amine.
Materials:
-
Boc-protected m-PEG3 reagent
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, ice bath, round-bottom flask, separatory funnel
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the stirring solution (this creates a 1:1 v/v mixture, which is ~50% TFA).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the DCM and excess TFA.
-
The resulting residue is the amine as its TFA salt. It can often be used directly in the next step.
-
(Optional Basic Workup for Free Amine):
-
Dissolve the crude residue in DCM.
-
Carefully transfer to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ gas will evolve.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Protocol 2: Amine Coupling to a Carboxylic Acid using EDC/NHS
This protocol describes the conjugation of the deprotected m-PEG3-amine to a molecule containing a carboxylic acid.
Materials:
-
Deprotected m-PEG3-amine (from Protocol 1)
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or water-soluble Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMF or DMSO
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add EDC (1.5 equivalents relative to the carboxylic acid) and NHS/Sulfo-NHS (1.5 equivalents).
-
Incubate for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the deprotected m-PEG3-amine in Coupling Buffer. If the amine is a TFA salt, add 2-3 equivalents of a non-nucleophilic base like TEA or adjust the buffer pH.
-
Add the activated carboxylic acid solution (from step 1) to the amine solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final PEGylated conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove unreacted reagents and byproducts.
-
Visualized Workflows and Logic
References
Validation & Comparative
A Comparative Guide to m-PEG3-Boc and m-PEG4-Boc Linkers in PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker, including its length and composition, is paramount to the efficacy of the PROTAC. Among the commonly used linkers, polyethylene glycol (PEG) linkers are favored for their hydrophilicity and tunable length.[1][2] This guide provides a comparative analysis of two closely related PEG linkers, m-PEG3-Boc and m-PEG4-Boc, and their potential impact on PROTAC performance.
The Significance of Linker Length in PROTAC Design
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy.[3] An optimal linker length is crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, even a subtle change in linker length, such as the difference of a single ethylene glycol unit between this compound and m-PEG4-Boc, can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Comparing this compound and m-PEG4-Boc Linkers
While direct head-to-head comparative studies for this compound and m-PEG4-Boc linkers across various PROTAC systems are not extensively published, the principles of linker optimization suggest that the ideal choice is target- and system-dependent. The difference between these two linkers is a single PEG unit, which can alter the spatial orientation and distance between the target protein and the E3 ligase.
To illustrate how a researcher might compare the efficacy of PROTACs synthesized with these two linkers, the following hypothetical data is presented.
Table 1: Illustrative Comparison of PROTAC Efficacy with this compound and m-PEG4-Boc Linkers
| PROTAC Construct | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | This compound | Protein X | Cancer Cell Line A | 50 | 85 |
| PROTAC-B | m-PEG4-Boc | Protein X | Cancer Cell Line A | 25 | 95 |
| PROTAC-C | This compound | Protein Y | Cancer Cell Line B | 10 | 90 |
| PROTAC-D | m-PEG4-Boc | Protein Y | Cancer Cell Line B | 75 | 70 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited and must be determined empirically.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further understand the role of the linker and the process of evaluating PROTAC efficacy, the following diagrams are provided.
Caption: A diagram illustrating the PROTAC mechanism of action.
Caption: A flowchart of the experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate determination of DC50 and Dmax values is essential for comparing the efficacy of different PROTAC constructs. The following are detailed protocols for key experiments.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare stock solutions of the this compound and m-PEG4-Boc PROTACs in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTACs. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours) to allow for protein degradation.
Protocol 2: Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
Protocol 3: Data Analysis for DC50 and Dmax Determination
-
Densitometry: Quantify the band intensities from the Western blot images using software such as ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate Percent Degradation: The percentage of protein remaining is calculated relative to the vehicle-treated control. The percent degradation is 100% minus the percent remaining.
-
Dose-Response Curve: Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Determine DC50 and Dmax: Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum observed degradation).
Conclusion
The choice between an this compound and an m-PEG4-Boc linker in PROTAC design is a critical optimization step that requires empirical validation. While both are flexible, hydrophilic linkers, the subtle difference in length can have a profound impact on the formation of a productive ternary complex and, consequently, on the potency and efficacy of the PROTAC. Researchers and drug developers must systematically evaluate a series of linkers with varying lengths to identify the optimal construct for each specific target protein and E3 ligase combination. The protocols and conceptual frameworks provided in this guide offer a robust starting point for these essential optimization studies.
References
Alkyl/Ether vs. PEG Linkers for PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker, a crucial component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. The two most prevalently used linker types, alkyl/ether and polyethylene glycol (PEG) chains, offer distinct advantages and disadvantages that significantly impact a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficiency. This guide provides a comprehensive comparison of alkyl/ether and PEG linkers, supported by experimental data, to assist researchers in making informed decisions during the PROTAC design and optimization process.
Core Properties and Performance Comparison
The choice between an alkyl/ether and a PEG linker is a critical decision in PROTAC design, influencing a wide range of molecular properties and biological activities. While both offer flexibility and are synthetically accessible, their differing chemical compositions lead to significant variations in performance.
Alkyl/ether linkers , composed of hydrocarbon chains with or without ether functionalities, are generally more hydrophobic. This characteristic can be advantageous for cell membrane permeability, a crucial factor for PROTAC efficacy.[1][2][3] However, their hydrophobicity can also lead to lower aqueous solubility, potentially impacting bioavailability and formulation.[1][2] Alkyl chains provide a high degree of conformational flexibility, which can be beneficial for the formation of a productive ternary complex between the target protein and the E3 ligase.
PEG linkers , characterized by repeating ethylene glycol units, are more hydrophilic. This hydrophilicity generally enhances the aqueous solubility of PROTACs. The impact of PEG linkers on cell permeability is more complex; while increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG chains may allow the PROTAC to adopt folded conformations that shield its polar surface area, thereby facilitating membrane traversal. However, excessive PEGylation can lead to decreased cellular uptake.
The composition of the linker can have a profound effect on the potency of the PROTAC. In some cases, the simple exchange of an alkyl chain for a PEG linker of similar length has been shown to inhibit PROTAC activity, suggesting that the linker is not merely a passive spacer but can actively participate in interactions that stabilize the ternary complex. For instance, the ether oxygen atoms in a PEG linker can form hydrogen bonds that contribute to the stability of the ternary complex.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of linker composition and length on PROTAC performance.
| Linker Type | Key Property | Advantages | Disadvantages | References |
| Alkyl/Ether | Hydrophobic | - High degree of conformational flexibility.- Generally good cell permeability. | - Lower aqueous solubility.- Can sometimes lead to non-specific binding. | |
| PEG | Hydrophilic | - Enhanced aqueous solubility.- Can adopt folded conformations to aid permeability.- Ether oxygens can form beneficial H-bonds. | - Excessive length can decrease permeability.- Can sometimes inhibit PROTAC activity compared to alkyl chains. |
Table 1: Impact of Linker Length and Type on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparison of Linker Type on CRBN Degradation
| Linker Type | Description | Outcome | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease in CRBN levels | |
| PEG | Three PEG units (equivalent length) | Weak CRBN degradation |
Experimental Protocols
The evaluation of PROTAC efficacy relies on a series of well-established experimental protocols. Below are methodologies for key experiments cited in the comparison of alkyl/ether and PEG linkers.
Western Blot for Protein Degradation
Objective: To quantify the extent of target protein degradation induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to a vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined from the dose-response curve.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationships between linker choice and PROTAC performance.
References
The m-PEG3-Boc Advantage: A Comparative Guide to Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse options available, m-PEG3-Boc, a monodisperse polyethylene glycol (PEG) linker, offers distinct advantages. This guide provides an objective comparison of this compound with other crosslinkers, supported by experimental data, to inform the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs).
The core advantages of utilizing a short, monodisperse PEG linker like this compound stem from its ability to enhance the physicochemical and pharmacological properties of the resulting conjugate.[1] The hydrophilic nature of the PEG spacer helps to mitigate the hydrophobicity of many cytotoxic payloads, a common challenge in ADC development that can lead to aggregation and rapid clearance from circulation.[2][]
Key Advantages of this compound
-
Enhanced Solubility and Stability: The integration of a PEG spacer significantly improves the solubility and stability of bioconjugates.[1][4] By shielding hydrophobic drug molecules, PEG linkers prevent aggregation, which is crucial for manufacturing and maintaining the therapeutic efficacy of ADCs. This allows for the potential to achieve a higher drug-to-antibody ratio (DAR) without compromising the physical stability of the conjugate.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the in-vivo half-life of therapeutic molecules. The PEG chain creates a "hydration shell" that increases the hydrodynamic size of the conjugate, thereby reducing renal clearance and prolonging circulation time. This leads to increased overall exposure of the target tissue to the therapeutic agent.
-
Reduced Immunogenicity: PEG linkers can mask immunogenic epitopes on the bioconjugate, potentially lowering the risk of an immune response. By preventing protein aggregation, a common trigger for immunogenicity, PEGylated linkers contribute to a safer therapeutic profile.
-
Monodispersity for Homogeneous Products: As a monodisperse linker, this compound has a precisely defined length and molecular weight. This is a significant advantage over polydisperse PEG linkers, as it leads to the production of more homogeneous bioconjugates with consistent batch-to-batch reproducibility. This uniformity is a critical factor for regulatory approval and ensuring predictable clinical outcomes.
Performance Comparison: this compound vs. Other Crosslinkers
The choice of a crosslinker involves a trade-off between various properties. While this compound offers significant advantages, it is important to consider its performance in the context of other available linkers, such as traditional hydrophobic linkers and other PEGylated linkers of varying lengths.
Quantitative Data Summary
| Feature | This compound (Inferred from short PEG data) | Hydrophobic Linkers (e.g., SMCC) | Longer PEG Linkers (e.g., PEG8, PEG12) |
| Solubility of ADC | Enhanced | Can lead to aggregation with hydrophobic drugs | Highly Enhanced |
| Achievable DAR | Higher DARs possible without aggregation | Limited DAR to avoid aggregation | Highest DARs achievable |
| In Vivo Half-Life | Potentially shorter than longer PEGs, but longer than non-PEG | Generally shorter half-life | Significantly extended |
| Plasma Clearance | Faster than longer PEGs, but slower than non-PEG | Faster clearance | Slower plasma clearance |
| In Vitro Potency | May be higher due to shorter spacer | High | May be reduced with very long linkers |
| Tolerability | May be lower than longer PEGs at high doses | Can have off-target toxicity due to hydrophobicity | Generally high |
Note: Data for this compound is inferred from studies on short PEG linkers. Direct comparative data for this compound is limited.
Studies have shown a direct relationship between PEG linker length and the pharmacokinetic profile of an ADC. As the PEG chain length increases, the ADC's clearance slows, and its exposure increases, with a plateau observed around eight PEG units. However, conjugates with very short PEG linkers (less than eight units) have been shown to have more rapid clearance. This suggests that while this compound will likely improve pharmacokinetics compared to a non-PEG linker, it may result in a shorter half-life than conjugates with longer PEG chains.
Conversely, some studies indicate that longer PEG chains can lead to a reduction in in-vitro cytotoxicity, suggesting a potential trade-off between pharmacokinetic enhancement and potency that must be optimized for each specific application.
Experimental Protocols
Detailed methodologies are essential for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an Antibody-Drug Conjugate using a Boc-Protected PEG Linker
This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody using a linker like this compound, which requires deprotection of the Boc group before conjugation to the payload.
Materials:
-
Monoclonal antibody (mAb)
-
This compound derivative with a thiol-reactive group (e.g., maleimide)
-
Cytotoxic drug with a suitable functional group
-
Reducing agent (e.g., TCEP)
-
Deprotection reagent (e.g., Trifluoroacetic acid - TFA)
-
Reaction buffers (e.g., PBS, Borate buffer)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP to generate free thiol groups.
-
Boc Deprotection: Remove the Boc protecting group from the m-PEG3-linker using TFA to expose the amine group for drug conjugation.
-
Drug-Linker Conjugation: React the deprotected linker with an activated form of the cytotoxic drug.
-
Antibody-Linker Conjugation: React the thiol-functionalized antibody with the drug-linker construct.
-
Quenching: Quench the reaction by adding an excess of a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker, unconjugated antibody, and other impurities.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of different drug-loaded species.
Materials:
-
Purified ADC
-
HIC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (increasing Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
Visualizations
Logical Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Signaling Pathway: Mechanism of Action of an ADC
Caption: Mechanism of action for an antibody-drug conjugate.
References
A Comparative Guide to Alternative Linkers for PROTAC Synthesis: Beyond m-PEG3-Boc
The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While polyethylene glycol (PEG) linkers, such as m-PEG3-Boc, have been widely used due to their hydrophilicity and synthetic tractability, the scientific community is increasingly exploring alternative linker chemistries to overcome the limitations of PEGylated linkers and to fine-tune the physicochemical and pharmacological properties of PROTACs. This guide provides a comprehensive comparison of alternative linkers to this compound, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The linker in a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and drug-like properties of the molecule.[1] It influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, solubility, and metabolic stability.[2][3] The exploration of linkers beyond the conventional PEG chains has led to the development of PROTACs with improved potency and pharmacokinetic profiles.
Alternative Linker Chemistries
Alternatives to PEG linkers can be broadly categorized into two main classes: flexible alkyl chains and rigid linkers incorporating cyclic or unsaturated moieties. Each class offers distinct advantages and disadvantages that can be leveraged to optimize PROTAC performance.
1. Alkyl Chains: Simple hydrocarbon chains are a common and synthetically accessible alternative to PEG linkers.[4] They offer a high degree of conformational flexibility, which can be advantageous for the initial exploration of linker length.[1] However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.
2. Rigid Linkers: To address the drawbacks of highly flexible linkers, researchers have turned to more rigid designs. These linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.
-
Cyclic Structures (Piperazine/Piperidine): The incorporation of saturated heterocyclic rings like piperazine and piperidine can constrain the linker's conformation and improve aqueous solubility. These motifs can also enhance metabolic stability and have been incorporated into clinically evaluated PROTACs like ARV-110 and ARV-471.
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity, which can help to stabilize the ternary complex through interactions such as π-π stacking.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction. Triazole linkers are metabolically stable and their synthesis is straightforward, making them an attractive option for PROTAC development.
Comparative Performance Data
The choice of linker can have a profound impact on the degradation efficiency (DC50 and Dmax) and cell permeability of a PROTAC. The following tables summarize experimental data from various studies, comparing the performance of different linker types.
Table 1: Comparison of Degradation Potency (DC50 and Dmax) for Different Linker Types
| Target Protein | E3 Ligase | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor (AR) | VHL | Rigid (Alkyne/Pyridine) | Highly rigid linker with ionizable pyridine/di-piperidine motif | < 1 | > 90 | |
| BRD4 | CRBN | Flexible (Alkyl) | Nine-atom alkyl chain | Concentration-dependent decrease | Not specified | |
| H-PGDS | VHL | Rigid (Spirocyclic) | Spirocyclic linker lacking a carbonyl group | Similar to flexible counterparts | Similar to flexible counterparts | |
| IRAK4 | CRBN | Rigid (Spirocyclic Pyridine) | Spirocyclic pyridine scaffold | ~2x more potent than alkyl | Not specified | |
| BRD4 | VHL | Clickable (Triazole) | Varied linker lengths via click chemistry | Potency decreased with increased length | Not specified |
Table 2: Impact of Linker Composition on Cell Permeability
| PROTAC Series | Linker Type | Key Finding | Reference |
| VHL-based PROTACs | Various | Linkers allowing for folding and reduction of polarity showed higher cell permeability. | |
| H-PGDS Targeting PROTACs | Rigid (Spirocyclic) | The most rigid derivative showed markedly higher intracellular accumulation. | |
| BET-targeting PROTACs | Rigid (β-gem-dimethyl) | Rigidification reduced membrane permeability. | |
| CRBN-based PROTACs | Alkyl vs. PEG | Alkyl linkers can lead to higher cell permeability compared to more polar PEG linkers. |
Experimental Protocols
1. General Protocol for PROTAC Synthesis via Amide Coupling (for Alkyl and Piperazine/Piperidine Linkers)
This protocol describes a general method for coupling a warhead (POI ligand) and an E3 ligase ligand using a linker with appropriate functional groups (e.g., a carboxylic acid and a protected amine).
-
Step 1: Linker Functionalization: Ensure the chosen linker has orthogonal functional groups. For example, a mono-Boc-protected diamine linker can be used where one amine is free for coupling and the other is protected.
-
Step 2: First Amide Coupling: Couple the free amine of the linker to the carboxylic acid of the warhead (or E3 ligase ligand) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).
-
Step 3: Deprotection: Remove the protecting group (e.g., Boc group with trifluoroacetic acid in dichloromethane) from the other end of the linker.
-
Step 4: Second Amide Coupling: Couple the newly deprotected amine to the carboxylic acid of the E3 ligase ligand (or warhead) using the same coupling conditions as in Step 2.
-
Step 5: Purification: Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (HPLC).
2. General Protocol for PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" (for Triazole Linkers)
This protocol outlines the synthesis of a triazole-containing PROTAC.
-
Step 1: Functionalization of Ligands: Synthesize or procure the warhead and E3 ligase ligand with complementary functional groups for click chemistry (one with a terminal alkyne and the other with an azide).
-
Step 2: Click Reaction: In a suitable solvent system (e.g., a mixture of t-BuOH and water), dissolve the alkyne-functionalized ligand and the azide-functionalized ligand. Add a copper(II) sulfate solution and a reducing agent such as sodium ascorbate.
-
Step 3: Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Step 4: Purification: Purify the final PROTAC product by column chromatography or preparative HPLC.
3. Western Blot Protocol for Quantifying Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of m-PEG3-Boc Linked Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a bioconjugate is a critical attribute that directly influences its therapeutic efficacy, safety, and pharmacokinetic profile. The choice of linker connecting the functional components of a bioconjugate is therefore a crucial design consideration. This guide provides a comprehensive comparison of the stability of conjugates linked with m-PEG3-Boc against other commonly used linker technologies. By presenting available experimental data and detailed methodologies, this guide aims to equip researchers with the knowledge to make informed decisions in the design and development of stable and effective bioconjugates.
Understanding this compound Linker Stability
The this compound linker consists of three key components: a methoxy-terminated triethylene glycol (m-PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The stability of conjugates utilizing this linker is influenced by the individual characteristics of these components.
-
PEG Spacer: The polyethylene glycol (PEG) component is known to enhance the hydrophilicity and steric shielding of the conjugate, which can contribute to increased stability in circulation by reducing enzymatic degradation and non-specific interactions.[1][2]
-
Boc Protecting Group: The Boc group is a well-established acid-labile protecting group for amines.[3][4] It is generally stable under neutral and basic conditions but is readily cleaved in acidic environments.[3] This pH-dependent lability is a key consideration for the stability of this compound linked conjugates, particularly in acidic intracellular compartments like endosomes and lysosomes.
-
Carbamate Linkage: The Boc group forms a carbamate linkage with the amine. Carbamate bonds are generally more stable to hydrolysis than ester bonds under physiological conditions. However, their stability can be influenced by enzymatic activity.
Comparative Stability Analysis
The stability of a linker is typically assessed by its half-life in biological media (e.g., plasma or serum) or by the percentage of intact conjugate remaining over time under specific conditions (e.g., varying pH, temperature, or in the presence of enzymes). While direct head-to-head quantitative stability data for this compound linked conjugates is limited in publicly available literature, we can infer its stability profile based on its components and compare it to other well-characterized linkers.
Table 1: Comparative in vitro Plasma Stability of Different Linker Chemistries
| Linker Type | Chemistry | Cleavage Mechanism | Half-life in Human Plasma (approx.) | Key Stability Characteristics | Reference(s) |
| This compound (inferred) | Carbamate | Acid-labile | Data not available | Expected to be stable at physiological pH (7.4); susceptible to cleavage in acidic environments (pH < 6). | |
| Maleimide-PEG | Thioether (initially) | Retro-Michael reaction | Variable (hours to days) | Susceptible to exchange with thiols (e.g., albumin), leading to premature drug release. Ring-opening hydrolysis can increase stability. | |
| Click Chemistry (e.g., DBCO-Azide) | Triazole | Non-cleavable | Very high (> 7 days) | Highly stable under a wide range of physiological conditions. | |
| Hydrazone | Hydrazone | pH-sensitive (acid hydrolysis) | Variable (hours to days) | Stability is highly dependent on the specific hydrazone structure and pH. Can be unstable at physiological pH. | |
| Val-Cit-PABC | Peptide | Enzymatic (Cathepsin B) | High (> 7 days) | Generally stable in circulation; specifically cleaved by lysosomal proteases. |
Table 2: Influence of Environmental Factors on Linker Stability
| Linker Type | pH Stability | Thermal Stability | Enzymatic Stability |
| This compound (inferred) | Labile at acidic pH (<6), stable at neutral/basic pH. | Conjugate stability is generally influenced by the protein component. PEGylation can sometimes enhance thermal stability. | The carbamate bond may be susceptible to certain esterases or other hydrolases. The PEG chain can offer some protection. |
| Maleimide-PEG | The succinimide ring can undergo hydrolysis at physiological and higher pH, which paradoxically increases the stability of the thioether bond. | Generally, the conjugate's thermal stability is dictated by the biomolecule. | The thioether bond is generally stable, but the linker itself does not confer enzymatic protection. |
| Click Chemistry (e.g., DBCO-Azide) | Highly stable across a broad pH range. | High, as the triazole ring is very stable. | The triazole linkage is not known to be susceptible to enzymatic cleavage. |
| Hydrazone | Unstable at acidic pH; stability at neutral pH varies with structure. | Generally lower thermal stability compared to more robust linkers. | Not a primary degradation pathway, but can be influenced by enzymes that alter local pH. |
| Val-Cit-PABC | Stable at physiological pH. | The peptide bond is thermally stable under physiological conditions. | Specifically cleaved by cathepsin B and other related proteases. |
Experimental Protocols
Accurate assessment of conjugate stability is paramount for preclinical and clinical success. Below are detailed methodologies for key experiments used to evaluate the stability of bioconjugates.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in plasma by measuring the amount of intact conjugate over time.
Methodology:
-
Incubation: Incubate the test conjugate (e.g., an antibody-drug conjugate) at a final concentration of 100 µg/mL in plasma from a relevant species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to determine the drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates linker cleavage.
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used to quantify the concentration of total antibody and the concentration of conjugated antibody (using an anti-drug antibody). The difference between these values can be used to calculate the extent of drug deconjugation.
-
-
Data Analysis: Plot the percentage of intact conjugate or the average DAR against time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.
pH Stability Assay
Objective: To evaluate the stability of a bioconjugate at different pH values, mimicking physiological and intracellular acidic environments.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.5, 5.5, 7.4).
-
Incubation: Incubate the test conjugate at a fixed concentration in each buffer at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples by a suitable method, such as RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) or LC-MS, to quantify the amount of intact conjugate and any released payload.
-
Data Analysis: Plot the percentage of intact conjugate versus time for each pH to determine the pH-dependent degradation kinetics.
Thermal Stability Assay (Differential Scanning Calorimetry - DSC)
Objective: To assess the impact of conjugation on the thermal stability of the parent biomolecule (e.g., an antibody).
Methodology:
-
Sample Preparation: Prepare samples of the unconjugated biomolecule and the conjugate at the same concentration in a suitable buffer.
-
DSC Analysis: Perform DSC analysis by heating the samples at a constant rate (e.g., 1°C/min) over a defined temperature range.
-
Data Analysis: Determine the melting temperature (Tm) for the major unfolding transitions of the unconjugated and conjugated biomolecule. A decrease in Tm for the conjugate compared to the parent molecule indicates a reduction in thermal stability.
Visualizing Stability Assessment and Linker Characteristics
To better illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to Confirming Successful m-PEG3-Boc Conjugation via NMR
For researchers and scientists in drug development, confirming the successful conjugation of molecules like m-PEG3-Boc is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for this purpose. This guide provides a detailed comparison of the NMR spectra of the starting materials and the final conjugated product, this compound, supported by experimental data and protocols. We also offer a comparison with alternative analytical techniques.
Performance Comparison: ¹H and ¹³C NMR Data
The successful conjugation of m-PEG3-amine with a Boc-protecting group to form this compound can be unequivocally confirmed by observing specific changes in the ¹H and ¹³C NMR spectra. The key indicators are the appearance of a signal corresponding to the tert-butyl protons of the Boc group and shifts in the signals of the PEG chain protons adjacent to the newly formed carbamate linkage.
Below is a summary of the expected chemical shifts for the starting materials and the final product.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | m-PEG3-amine (Starting Material) | Di-tert-butyl dicarbonate (Starting Material) | This compound (Product) | Expected Change Upon Conjugation |
| Boc Protons (-C(CH₃)₃) | N/A | ~1.50 ppm (s, 18H) | ~1.45 ppm (s, 9H) | Appearance of a sharp singlet for 9 protons. |
| PEG Methoxy Protons (-OCH₃) | ~3.38 ppm (s, 3H) | N/A | ~3.38 ppm (s, 3H) | No significant change expected. |
| PEG Backbone Protons (-O-CH₂-CH₂-O-) | ~3.55-3.65 ppm (m, 8H) | N/A | ~3.55-3.65 ppm (m, 8H) | No significant change expected. |
| Methylene Protons adjacent to Amine/Carbamate (-CH₂-NH₂ / -CH₂-NHBoc) | ~2.85 ppm (t, 2H) | N/A | ~3.30 ppm (q, 2H) | Downfield shift of ~0.45 ppm and change in multiplicity. |
| Methylene Protons β to Amine/Carbamate (-O-CH₂-CH₂-NH₂ / -O-CH₂-CH₂-NHBoc) | ~3.54 ppm (t, 2H) | N/A | ~3.54 ppm (t, 2H) | Minimal change expected. |
| Amine/Amide Proton (-NH₂ / -NH-) | ~1.5-2.5 ppm (br s, 2H) | N/A | ~5.0 ppm (br t, 1H) | Disappearance of the broad amine signal and appearance of a downfield amide proton signal. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | m-PEG3-amine (Starting Material) | Di-tert-butyl dicarbonate (Starting Material) | This compound (Product) | Expected Change Upon Conjugation |
| Boc Quaternary Carbon (-C(CH₃)₃) | N/A | ~81.5 ppm | ~79.2 ppm | Appearance of the quaternary carbon signal. |
| Boc Methyl Carbons (-C(CH₃)₃) | N/A | ~27.8 ppm | ~28.4 ppm | Appearance of the methyl carbon signal. |
| Boc Carbonyl Carbon (-C=O) | N/A | ~152.5 ppm | ~156.1 ppm | Appearance of the carbamate carbonyl signal. |
| PEG Methoxy Carbon (-OCH₃) | ~59.0 ppm | N/A | ~59.0 ppm | No significant change expected. |
| PEG Backbone Carbons (-O-CH₂-CH₂-O-) | ~70.2-70.5 ppm | N/A | ~70.2-70.5 ppm | No significant change expected. |
| Methylene Carbon adjacent to Amine/Carbamate (-CH₂-NH₂ / -CH₂-NHBoc) | ~41.7 ppm | N/A | ~40.4 ppm | Upfield shift of ~1.3 ppm. |
| Methylene Carbon β to Amine/Carbamate (-O-CH₂-CH₂-NH₂ / -O-CH₂-CH₂-NHBoc) | ~70.1 ppm | N/A | ~70.1 ppm | No significant change expected. |
Experimental Protocols
A consistent and detailed methodology is crucial for obtaining high-quality, reproducible NMR data for confirming the conjugation of this compound.
I. Sample Preparation
Proper sample preparation is essential to avoid contaminants that can interfere with the NMR spectrum.
-
Environment : Handle the PEG compounds and deuterated solvents in a dry environment, such as a glove box with an inert atmosphere (e.g., nitrogen or argon), as PEG compounds can be hygroscopic.
-
Solvent : Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that has been stored over molecular sieves to ensure it is dry.
-
Sample Weighing and Dissolution :
-
Accurately weigh 5-10 mg of the sample (starting material or product) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
-
Filtration and Transfer :
-
To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is between 4-5 cm.
-
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
II. NMR Data Acquisition
-
Spectrometer : Utilize a 400 MHz or higher NMR spectrometer.
-
Locking and Shimming : Insert the sample, lock on the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 16-64 scans are typically sufficient.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Spectral Width : A spectral width of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : Standard proton-decoupled ¹³C sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans : 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : 2 seconds.
-
Visualization of the Confirmation Workflow
The logical workflow for confirming the successful conjugation of this compound via NMR is illustrated below.
Caption: Workflow for NMR-based confirmation of this compound synthesis.
Comparison with Other Alternatives
While NMR is a primary tool for structural elucidation, other analytical techniques can provide complementary information to confirm successful PEGylation.
Table 3: Comparison of Analytical Methods for PEGylation Confirmation
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, confirmation of covalent linkages, and quantification of conjugation efficiency.[1] | Non-destructive, provides precise atomic-level information. | Requires relatively pure samples and can be less sensitive for very large molecules or complex mixtures. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the conjugate, determination of the degree of PEGylation.[2][3][4][5] | High sensitivity, provides accurate mass information. | Can be challenging for polydisperse PEGs, may not distinguish between isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of characteristic functional groups (e.g., C-O-C stretch of PEG, amide bonds). | Fast, simple sample preparation, good for qualitative confirmation. | Provides less detailed structural information than NMR, quantification can be difficult. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the conjugated product from starting materials, assessment of purity. | Excellent for purification and purity analysis. | Does not provide direct structural information. |
Signaling Pathway and Logical Relationships
The decision-making process for choosing an analytical technique can be visualized as follows:
Caption: Decision tree for selecting an analytical method for PEGylation analysis.
By combining the detailed structural insights from NMR with the complementary data from other techniques, researchers can confidently confirm the successful conjugation of this compound and ensure the quality of their materials for downstream applications in drug development.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, dictating the mechanism of drug release, stability, bystander effect, and ultimately, the therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by available experimental data and detailed methodologies to inform rational ADC development.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell.[1][2] This controlled release is triggered by specific conditions, including:
-
Enzyme-Sensitivity: Peptide-based linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3][]
-
pH-Sensitivity: Hydrazone linkers are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3]
-
Glutathione-Sensitivity: Disulfide linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is more abundant inside cells than in the bloodstream.
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the payload and do not have a specific cleavage site. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This process releases the payload with the linker and a single amino acid residue attached.
Performance Comparison: Cleavable vs. Non-Cleavable Linkers
The choice of linker technology has a profound impact on the performance of an ADC. The following table summarizes the key characteristics and performance differences between cleavable and non-cleavable linkers.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Release | Triggered by enzymes, pH, or reducing agents in the tumor microenvironment or within the cell. | Relies on complete lysosomal degradation of the antibody. |
| Payload Form | Released in its native, potent form. | Released as a payload-linker-amino acid adduct. |
| Plasma Stability | Generally lower stability, with a higher risk of premature payload release. | Higher plasma stability, minimizing off-target toxicity. |
| Bystander Effect | High potential for bystander killing of neighboring antigen-negative tumor cells. | Limited to no bystander effect as the released payload is typically charged and membrane-impermeable. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Efficacy is primarily restricted to antigen-positive cells. |
| Therapeutic Window | Can be narrower due to potential for off-target toxicity from premature payload release. | Often wider due to increased stability and reduced off-target effects. |
| Examples of Approved ADCs | Brentuximab vedotin (Adcetris®), Trastuzumab deruxtecan (Enhertu®) | Ado-trastuzumab emtansine (Kadcyla®), Belantamab mafodotin (Blenrep®) |
Quantitative Data Presentation
Direct head-to-head comparisons of cleavable and non-cleavable linkers using the same antibody and payload in a single study are limited in the published literature. The following tables present a compilation of data from various sources to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| ADC Configuration | Linker Type | Payload | Target Cell Line | Target Antigen | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | SK-BR-3 (HER2-high) | HER2 | 8.8 | |
| Trastuzumab-mc-MMAF | Non-cleavable (mc) | MMAF | SK-BR-3 (HER2-high) | HER2 | - | |
| Anti-CD22-vc-MMAE | Cleavable (vc) | MMAE | Ramos (CD22+) | CD22 | - | |
| Anti-CD22-mc-MMAF | Non-cleavable (mc) | MMAF | Ramos (CD22+) | CD22 | - |
Note: Direct comparison of IC50 values can be challenging due to variations in experimental conditions, payloads (MMAE vs. MMAF), and drug-to-antibody ratios (DARs) across different studies.
Table 2: In Vivo Efficacy (Xenograft Models)
| ADC Configuration | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 Gastric Cancer | Single Dose | Superior efficacy to trastuzumab-vc-MMAE | |
| Trastuzumab-MMAU (stabilized linker) | Cleavable (glycopeptide) | NCI-N87 Gastric Cancer | Single Dose | Superior efficacy to trastuzumab-vc-MMAE | |
| Anti-HER2 ADC (β-galactosidase-cleavable) | Cleavable | Xenograft Mouse Model | 1 mg/kg single dose | 57-58% reduction in tumor volume | |
| Kadcyla (Trastuzumab-MCC-DM1) | Non-cleavable (MCC) | Xenograft Mouse Model | 1 mg/kg single dose | Not statistically significant |
Table 3: Plasma Stability
| ADC Configuration | Linker Type | Species | Stability Metric | Result | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Rat | % Payload Loss (7 days) | ~20% | |
| ADC with tandem cleavable linker | Cleavable | Rat | % Payload Loss (7 days) | No payload loss observed | |
| ADC with sulfatase-cleavable linker | Cleavable | Mouse | Plasma Stability | High stability (>7 days) | |
| Val-Cit and Val-Ala linker ADCs | Cleavable | Human | Plasma Half-life | High stability (>230 days for a Val-Cit ADC) |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Plate target antigen-positive and -negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Cell Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups and administer the ADC, vehicle control, and any comparator ADCs intravenously.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until a defined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in various ratios in 96-well plates.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 72-120 hours).
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations.
-
Data Analysis: Determine the percentage of viable antigen-negative cells in the presence of the ADC compared to untreated controls.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: General experimental workflow for comparing ADC linkers.
Conclusion
The selection between a cleavable and a non-cleavable linker is a critical, context-dependent decision in ADC development. Cleavable linkers offer the potential for potent bystander killing, which can be advantageous in treating heterogeneous tumors. However, this often comes at the cost of reduced plasma stability and a potential for off-target toxicity. Non-cleavable linkers provide enhanced stability, leading to a wider therapeutic window and a more favorable safety profile, but their efficacy is limited to antigen-positive cells. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough evaluation using the experimental protocols outlined in this guide is crucial for making an informed decision and developing a successful ADC therapeutic.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
